4-Boc-1,4-thiazepan-6-ol
Description
Structure
2D Structure
Properties
Molecular Formula |
C10H19NO3S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate |
InChI |
InChI=1S/C10H19NO3S/c1-10(2,3)14-9(13)11-4-5-15-7-8(12)6-11/h8,12H,4-7H2,1-3H3 |
InChI Key |
FICQZWSWLRFLBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC(C1)O |
Origin of Product |
United States |
Foundational & Exploratory
Elucidation of the Chemical Structure of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a putative synthetic pathway and predicted analytical data based on established chemical principles and spectral data from analogous structures. This guide serves as a foundational resource for the synthesis, characterization, and further investigation of this and related compounds.
Proposed Synthesis and Experimental Workflow
The synthesis of this compound can be conceptually approached in a two-step process: first, the formation of the core 1,4-thiazepan-6-ol ring system, followed by the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group.
A plausible synthetic route is outlined below. This proposed pathway is based on established methods for the synthesis of related heterocyclic systems.
Figure 1. Proposed two-step synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,4-Thiazepan-6-ol (Hypothetical Protocol)
-
To a solution of 2-aminoethanethiol (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C.
-
The reaction mixture is stirred at 0 °C for 30 minutes.
-
A solution of 3-chloro-1,2-propanediol (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and then heated to reflux for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched with water and the THF is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel to afford 1,4-thiazepan-6-ol.
Step 2: Boc Protection of 1,4-Thiazepan-6-ol
-
To a solution of 1,4-thiazepan-6-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM is added dropwise.[1][2][3]
-
The reaction mixture is stirred at room temperature for 4-6 hours, with progress monitored by TLC.[1][2][3]
-
Upon completion, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to yield this compound.
Structural Elucidation
The structural confirmation of the synthesized this compound would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Figure 2. Logical workflow for the structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to a standard solvent signal.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C(CH₃)₃ (Boc) | 1.45 | s | - |
| CH₂-S | 2.80 - 3.00 | m | - |
| CH₂-N | 3.50 - 3.70 | m | - |
| CH-OH | 3.90 - 4.10 | m | - |
| OH | Variable (broad singlet) | br s | - |
| CH₂ adjacent to N and CH-OH | 3.20 - 3.40 | m | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ (Boc) | 28.5 |
| C(CH₃)₃ (Boc) | 80.0 |
| C=O (Boc) | 155.0 |
| CH₂-S | 35.0 - 40.0 |
| CH₂-N | 45.0 - 55.0 |
| CH-OH | 65.0 - 70.0 |
| CH₂ adjacent to N and CH-OH | 50.0 - 60.0 |
Note: The predicted chemical shifts are based on data from structurally similar N-Boc protected heterocyclic alcohols and may vary depending on the solvent and other experimental conditions.[4][5][6]
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
| [M+H]⁺ | 248 | Molecular ion peak (protonated) |
| [M-C₄H₈]⁺ or [M-56]⁺ | 192 | Loss of isobutylene from the Boc group |
| [M-Boc+H]⁺ or [M-100]⁺ | 148 | Loss of the entire Boc group |
| [Boc]⁺ | 101 | Fragment corresponding to the Boc group |
| [C₄H₉]⁺ | 57 | tert-Butyl cation |
Note: The fragmentation pattern of N-Boc protected compounds is well-characterized by the initial loss of isobutylene or the entire Boc group.[7][8][9]
Conclusion
This technical guide provides a predictive but comprehensive framework for the synthesis and structural elucidation of this compound. The proposed experimental protocols and predicted spectral data offer a solid starting point for researchers and scientists working with this and related thiazepane derivatives. The detailed workflow and tabulated data are intended to facilitate the practical synthesis and characterization of this compound, enabling its further exploration in various drug discovery and development programs. Future experimental work is required to validate these predictions and fully characterize the properties of this compound.
References
- 1. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 7. uab.edu [uab.edu]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Physicochemical Properties of 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally analogous compounds to predict its characteristics and outline relevant experimental protocols for its synthesis and analysis. The guide is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazepane derivatives.
Introduction
This compound belongs to the family of thiazepanes, which are seven-membered heterocyclic compounds containing one sulfur and one nitrogen atom. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in organic synthesis, allowing for controlled derivatization. The hydroxyl group at the 6-position provides a site for further functionalization, making it a potentially valuable building block for the synthesis of more complex molecules with diverse biological activities. Thiazepine derivatives have been explored for various therapeutic applications, including as antibacterial and antifungal agents.
Predicted Physicochemical Properties
| Property | Predicted Value / Information | Structural Analogue Used for Prediction |
| Molecular Formula | C10H19NO3S | - |
| Molecular Weight | 233.33 g/mol | - |
| Boiling Point | ~300-350 °C (Predicted) | Based on similar Boc-protected heterocycles. For example, 4-Boc-6-amino-1,4-oxazepane has a predicted boiling point of 307.6±42.0 °C. |
| Density | ~1.1-1.2 g/cm³ (Predicted) | Based on similar Boc-protected heterocycles. For instance, 4-Boc-6-amino-1,4-oxazepane has a predicted density of 1.075±0.06 g/cm³. |
| pKa | ~7.5-8.5 (for the hydroxyl group, Predicted) | The pKa of the hydroxyl group is expected to be in the typical range for secondary alcohols. The pKa of the Boc-protected amine is not relevant under normal conditions. 4-Boc-6-amino-1,4-oxazepane has a predicted pKa of 7.65±0.20. |
| Appearance | Likely a colorless to light yellow liquid or a low-melting solid. | Based on the appearance of similar small organic molecules. |
| Solubility | Expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water is anticipated. | General solubility characteristics of Boc-protected alcohols. |
Synthesis and Characterization Workflow
The synthesis and characterization of this compound would typically follow a structured workflow to ensure the purity and verify the structure of the compound.
Caption: General workflow for the synthesis and characterization of a novel chemical entity.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available. However, based on established methods for similar heterocyclic compounds, the following general procedures can be proposed.
General Synthesis of a 1,4-Thiazepane Ring
The synthesis of the 1,4-thiazepine ring system can often be achieved through the cyclization of appropriate precursors. For instance, a common method involves the reaction of a bifunctional starting material containing both an amine and a thiol with a suitable dielectrophile.
Caption: A generalized synthetic pathway to a 1,4-thiazepane ring system.
A plausible synthetic route to this compound could involve the reaction of a protected amino-thiol with an epoxide-containing fragment, followed by cyclization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the Boc group (a singlet at ~1.4 ppm), multiplets for the methylene protons of the thiazepane ring, and a signal for the proton on the carbon bearing the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the carbonyl carbon of the Boc group (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), and signals corresponding to the carbons of the thiazepane ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques would likely be employed. In positive ion mode, the protonated molecule [M+H]⁺ would be observed. Adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ may also be present.
-
High-Resolution Mass Spectrometry (HRMS): This would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the synthesized compound.
-
Method: A reversed-phase HPLC method would be suitable.
-
Column: A C18 column is commonly used.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like formic acid or trifluoroacetic acid, would be employed for elution.
-
Detection: UV detection would be possible if the molecule possesses a chromophore, though at lower wavelengths. More universally, an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS) could be used.
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathway involvements have been reported for this compound, the thiazepine scaffold is present in compounds with known biological effects. For example, some thiazepine derivatives have demonstrated antibacterial and antifungal properties. The structural similarity to other pharmacologically active heterocyclic compounds suggests that derivatives of this compound could be of interest in drug discovery programs.
The general approach to identifying the biological target of a novel compound is illustrated below.
Caption: A simplified workflow for identifying the biological target of a novel compound.
Conclusion
This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. Although specific experimental data for this molecule is scarce, this guide provides a framework for its anticipated physicochemical properties and outlines standard experimental procedures for its synthesis and characterization. The information presented here, based on analogous structures, should serve as a valuable starting point for researchers working with this and related thiazepane derivatives. Further experimental investigation is necessary to definitively establish the properties and potential applications of this compound.
A Technical Guide to 4-Boc-1,4-thiazepan-6-ol: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-ol), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific molecule, this document leverages information on structurally related analogs to present its anticipated identifiers, a plausible synthetic methodology, and its potential role in modulating biological pathways.
Chemical Identifiers and Physical Properties
While a specific CAS number for this compound is not readily found in public databases, we can infer its properties and identifiers based on its structure and related compounds. The table below summarizes key identifiers for a closely related analog, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide, to provide a comparative reference.
| Identifier | Value (for the 1,1-dioxide analog) | Reference |
| CAS Number | 140217-83-0 | [1] |
| Molecular Formula | C10H19NO5S | |
| Molecular Weight | 265.33 g/mol | |
| Synonyms | 6-Hydroxy-1,1-dioxo-1λ6-[2][3]thiazepane-4-carboxylic acid tert-butyl ester | [1] |
It is anticipated that this compound would have a molecular formula of C10H19NO3S and a corresponding molecular weight of 233.33 g/mol . Further characterization would be required to definitively establish its physical and chemical properties.
Proposed Synthetic Pathway
An efficient synthesis for the 1,4-thiazepane core has been reported, which can be adapted to produce this compound. The proposed methodology involves a two-step process starting from the formation of a 1,4-thiazepanone precursor, followed by reduction to the corresponding thiazepanol.
Experimental Protocol:
Step 1: Synthesis of 4-Boc-1,4-thiazepan-6-one
A one-pot synthesis can be employed using α,β-unsaturated esters and 1,2-amino thiols to form the 1,4-thiazepanone ring system.[2][3][4][5] For the synthesis of the Boc-protected version, a suitable N-Boc protected amino thiol would be reacted with an appropriate α,β-unsaturated ester.
-
Materials: N-Boc-cysteamine, ethyl acrylate (or a similar acrylate), and a suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve N-Boc-cysteamine and ethyl acrylate in methanol.
-
The reaction mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield 4-Boc-1,4-thiazepan-6-one.
-
Step 2: Reduction to this compound
The ketone functionality of the thiazepanone is then reduced to the corresponding alcohol.
-
Materials: 4-Boc-1,4-thiazepan-6-one, sodium borohydride (NaBH4), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 4-Boc-1,4-thiazepan-6-one in the chosen solvent and cool the solution in an ice bath.
-
Slowly add sodium borohydride to the solution while stirring.
-
After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
The reaction is quenched by the careful addition of water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
The final product, this compound, is purified by column chromatography.
-
The following diagram illustrates the proposed synthetic workflow:
Potential Biological Activity and Signaling Pathway
The 1,4-thiazepane scaffold is recognized for its three-dimensional character, making it an attractive fragment for screening libraries in drug discovery.[2][3][4][5] Specifically, acyl-1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins.[2][4][5] BET proteins are epigenetic readers that play a crucial role in the regulation of gene transcription. Their inhibition has emerged as a promising therapeutic strategy in oncology and inflammation.
The binding of BET inhibitors to the acetyl-lysine binding pocket of bromodomains displaces them from chromatin, leading to the downregulation of key oncogenes such as MYC. The diagram below illustrates this proposed mechanism of action.
Given its structure, this compound could serve as a valuable building block for the synthesis of more complex molecules targeting BET bromodomains or other biologically relevant targets. The hydroxyl group provides a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships and the optimization of binding affinity and selectivity.
Disclaimer: The information provided in this document is based on available scientific literature for analogous compounds and is intended for research purposes only. The synthesis and handling of all chemical compounds should be performed by qualified professionals in a laboratory setting with appropriate safety precautions.
References
- 1. chembk.com [chembk.com]
- 2. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries. | Semantic Scholar [semanticscholar.org]
- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Mass Spectrometry Analysis of 4-Boc-1,4-thiazepan-6-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct mass spectral data for this specific molecule, this document outlines a theoretical approach based on the well-established fragmentation patterns of its constituent functional groups: a tert-butoxycarbonyl (Boc)-protected amine, a cyclic thioether, and a secondary alcohol. This guide offers detailed experimental protocols for liquid chromatography-mass spectrometry (LC-MS) analysis, predicted fragmentation pathways, and illustrative data presented in a clear, tabular format. The included visualizations, created using Graphviz, provide schematic representations of the experimental workflow and the proposed fragmentation mechanisms to aid in the interpretation of mass spectral data.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. Its purity and structural integrity are critical for the successful development of novel therapeutics. Mass spectrometry is an indispensable analytical technique for the characterization of such compounds, providing vital information on molecular weight and structure. This guide serves as a practical resource for researchers employing mass spectrometry to analyze this compound and related compounds.
Predicted Mass Spectral Behavior
The mass spectral fragmentation of this compound is expected to be driven by the lability of the Boc protecting group and the presence of the hydroxyl and thioether functionalities. Under typical soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the parent ion. Subsequent fragmentation in the gas phase via collision-induced dissociation (CID) will likely proceed through several key pathways.
A common fragmentation pattern for Boc-protected amines involves a McLafferty-type rearrangement, leading to the loss of isobutylene (56 Da) to form an M-56 peak.[1][2] Further fragmentation can lead to the loss of carbon dioxide (44 Da), resulting in the fully deprotected amine. Alternatively, the entire Boc group can be lost as a neutral fragment of 100 Da (isobutylene + CO₂).
Experimental Protocols
A standard liquid chromatography-mass spectrometry (LC-MS) system equipped with an electrospray ionization (ESI) source is recommended for the analysis of this compound.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.22 µm syringe filter prior to injection.
Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
| Cone Gas Flow | 50 L/hr |
| Mass Range | m/z 50-500 |
| Acquisition Mode | Full Scan and Product Ion Scan |
Data Presentation
The expected mass spectral data for this compound (Exact Mass: 247.1242) is summarized below. The product ion scan would be triggered on the protonated parent ion at m/z 248.1.
Table 1: Predicted m/z Values and Fragment Identities for this compound
| m/z (Predicted) | Ion Formula | Fragment Identity |
| 248.1 | [C₁₁H₂₂NO₃S]⁺ | [M+H]⁺ |
| 192.1 | [C₇H₁₄NO₃S]⁺ | [M+H - C₄H₈]⁺ |
| 148.1 | [C₆H₁₄NOS]⁺ | [M+H - C₅H₈O₂]⁺ |
| 130.1 | [C₆H₁₂NS]⁺ | [M+H - C₅H₈O₂ - H₂O]⁺ |
| 116.1 | [C₅H₁₀NS]⁺ | Further Fragmentation |
| 102.1 | [C₄H₈NS]⁺ | Further Fragmentation |
| 57.1 | [C₄H₉]⁺ | tert-butyl cation |
Visualizations
The following diagrams illustrate the experimental workflow and a plausible fragmentation pathway for this compound.
Caption: Experimental workflow for LC-MS analysis.
Caption: Predicted fragmentation of this compound.
Conclusion
This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. While the presented fragmentation pathways are theoretical, they are based on the established principles of mass spectrometry and the known behavior of related chemical structures. The detailed experimental protocols offer a robust starting point for method development and routine analysis. It is recommended that empirical data be acquired to confirm these predictions and to further elucidate the fragmentation behavior of this compound. This will ultimately support the efficient and accurate characterization of this important synthetic intermediate in drug discovery and development.
References
In-depth Technical Guide: Properties and Synthesis of a Boc-Protected Thiazepane Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a substituted thiazepane derivative, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data on 4-Boc-1,4-thiazepan-6-ol, this document focuses on the closely related and more extensively documented compound, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide . The core molecular structure is similar, with the notable difference of the sulfur atom being in a sulfone oxidation state in the documented compound.
Core Molecular Data
The fundamental physicochemical properties of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide are summarized below. This data is crucial for its application in synthetic chemistry and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₉NO₅S |
| Molecular Weight | 265.33 g/mol |
| CAS Number | 140217-83-0 |
Experimental Protocols
Disclaimer: The following represents a generalized, hypothetical synthetic pathway and has not been experimentally validated for the specific target compound. Researchers should consult relevant synthetic literature and adapt the protocol as necessary, ensuring all appropriate safety precautions are taken.
Hypothetical Synthetic Workflow for Substituted Thiazepanes
Caption: Hypothetical synthetic workflow for a Boc-protected hydroxylated thiazepane.
Detailed Methodologies:
-
Ring Formation (Cyclization): The synthesis would likely commence with a protected amino thiol, which serves as a key building block. This starting material would undergo a cyclization reaction with a suitable bifunctional alkylating agent (e.g., a dihaloalkane) under basic conditions to form the core 1,4-thiazepane ring. The choice of protecting groups for the amine and thiol is critical to prevent unwanted side reactions and would need to be orthogonal to the subsequent Boc protection step.
-
Introduction of the Hydroxyl Group: Following the successful formation of the thiazepane ring, the next key transformation would be the introduction of the hydroxyl group at the 6-position. This could potentially be achieved through various methods, such as alpha-halogenation of a corresponding ketone precursor followed by nucleophilic substitution with a hydroxide source, or through an oxidation reaction of a suitable precursor. For the documented 1,1-dioxide derivative, this step would also involve the oxidation of the sulfide to a sulfone, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
-
Boc Protection: The final step in this hypothetical pathway involves the protection of the secondary amine within the thiazepane ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.
Signaling Pathway and Logical Relationships
The logical relationship for the preparation of the final product from key intermediates is illustrated in the following diagram. This visualization clarifies the dependency of each major step on the successful completion of the previous one.
Caption: Logical progression of key stages in the synthesis of the target molecule.
The Emerging Therapeutic Potential of 1,4-Thiazepan Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 1,4-thiazepan scaffold, a seven-membered heterocycle containing sulfur and nitrogen atoms, has garnered increasing interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These compounds have shown promise as potent anticancer and antimicrobial agents. This technical guide provides an in-depth overview of the current understanding of the biological activities of 1,4-thiazepan derivatives, with a focus on their therapeutic potential, experimental evaluation, and underlying mechanisms of action.
Anticancer Activity of 1,4-Thiazepan Derivatives
Several studies have highlighted the cytotoxic effects of 1,4-thiazepan derivatives against a range of human cancer cell lines. The structural diversity of these compounds allows for the fine-tuning of their anticancer properties. The following table summarizes the in vitro cytotoxic activity of selected thiazepine derivatives, which, while not all strictly 1,4-thiazepans, represent the most closely related compounds with available quantitative data.
Table 1: In Vitro Cytotoxicity of Thiazepine Derivatives Against Cancer Cell Lines
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Tricyclic Pyrido[2,3-b][1][2]benzothiazepines | 1w | H460TaxR (Paclitaxel-resistant lung cancer) | < 1.0 | - | - |
| 1a | OP-1 (Oral cancer) | < 100 | - | - | |
| 1h | OP-1 (Oral cancer) | < 100 | - | - | |
| 1i | OP-1 (Oral cancer) | < 100 | - | - | |
| 1q | OP-1 (Oral cancer) | < 100 | - | - | |
| Pyrazolo[3,4-e][1][2]thiazepines | 4a | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - |
| 4d | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - | |
| 4f | PANC1, ACHN, HCT116, H460, CALU1 | Prominent | Doxorubicin | - | |
| 4h | PANC1, ACHN, HCT116, H460, CALU1 | Good to Moderate | Doxorubicin | - | |
| 4k | PANC1, ACHN, HCT116, H460, CALU1 | Prominent | Doxorubicin | - | |
| 1,5-Benzothiazepines | BT18 | HT-29, MCF-7, DU-145 | Promising | Methotrexate | - |
| BT19 | HT-29, MCF-7, DU-145 | Promising | Methotrexate | - | |
| BT20 | HT-29, MCF-7, DU-145 | More active than Methotrexate | Methotrexate | - |
Note: Specific IC50 values for some compounds were not available in the cited abstracts, but their activity was described as "good to moderate" or "prominent".
Antimicrobial Activity of 1,4-Thiazepan Derivatives
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. 1,4-Thiazepan derivatives have demonstrated encouraging activity against a variety of bacterial and fungal strains. The data below is for closely related heterocyclic compounds, illustrating the potential of the broader class of sulfur and nitrogen-containing heterocycles.
Table 2: In Vitro Antimicrobial Activity of Related Heterocyclic Derivatives
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Dichlorinated 1,4-Benzodiazepine | 9 | Staphylococcus aureus | 3.125 | - | - |
| 9 | Escherichia coli | Medium Activity | - | - | |
| Thiazole Derivatives | - | Gram-positive bacteria | Good Activity | - | - |
| - | Gram-negative bacteria | Negligible Activity | - | - | |
| - | Fungi | Moderate Activity | - | - |
Experimental Protocols
Synthesis of 1,4-Thiazepan-3-one Derivatives (A Representative Protocol)
This protocol describes a general method for the synthesis of 2-aryl-1,4-thiazepan-3-ones, a common core structure among biologically active derivatives.
Materials:
-
Substituted 2-aminothiophenol
-
Substituted ethyl 2-bromoacetate
-
Aromatic aldehyde
-
Piperidine
-
Ethanol
-
Sodium ethoxide
-
Appropriate solvents for purification (e.g., ethyl acetate, hexane)
Procedure:
-
Step 1: Synthesis of Ethyl 2-((2-aminophenyl)thio)acetate. To a solution of substituted 2-aminothiophenol (1.0 eq) in ethanol, add sodium ethoxide (1.1 eq). Stir the mixture at room temperature for 30 minutes. Add substituted ethyl 2-bromoacetate (1.0 eq) dropwise and reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into ice-cold water, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.
-
Step 2: Synthesis of 2-Aryl-1,4-thiazepan-3-one. A mixture of ethyl 2-((2-aminophenyl)thio)acetate (1.0 eq), an aromatic aldehyde (1.2 eq), and a catalytic amount of piperidine in ethanol is refluxed for 8-10 hours. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure 2-aryl-1,4-thiazepan-3-one derivative.
In Vitro Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds (1,4-thiazepan derivatives)
-
96-well microplates
Procedure:
-
Cell Seeding: Harvest and count the cells. Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate the plates for another 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium
-
Test compounds
-
Sterile 96-well microplates
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well microplate.
-
Inoculum Preparation: Prepare a suspension of the microbial strain in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well of the microplate containing the compound dilutions. Include a growth control well (inoculum without compound) and a sterility control well (broth without inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing Workflows and Mechanisms
Experimental Workflow for Synthesis and Screening
Caption: A generalized workflow for the synthesis and biological evaluation of 1,4-thiazepan derivatives.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the mechanisms of related benzothiazepine derivatives, a plausible anticancer mechanism for 1,4-thiazepan derivatives could involve the inhibition of key signaling pathways that regulate cell proliferation, survival, and inflammation.
Caption: A hypothetical anticancer mechanism of 1,4-thiazepan derivatives targeting EGFR and IL-8 pathways.
Plausible Mechanism for Antimicrobial Activity
While the exact antimicrobial mechanism of 1,4-thiazepan derivatives is not yet fully elucidated, a plausible mode of action could involve the disruption of the bacterial cell wall or membrane integrity, or the inhibition of essential enzymes.
Caption: Plausible antimicrobial mechanisms of action for 1,4-thiazepan derivatives.
Conclusion and Future Directions
The 1,4-thiazepan scaffold represents a promising starting point for the development of novel anticancer and antimicrobial agents. The available data, primarily from related thiazepine and benzodiazepine derivatives, strongly suggests the therapeutic potential of this heterocyclic core. Future research should focus on the synthesis and comprehensive biological evaluation of a wider range of structurally diverse 1,4-thiazepan derivatives to establish a clear structure-activity relationship. Elucidation of the precise molecular targets and signaling pathways will be crucial for the rational design and optimization of these compounds as next-generation therapeutics. The detailed experimental protocols and hypothetical mechanisms provided in this guide serve as a foundation for researchers to further explore the promising biological activities of 1,4-thiazepan derivatives.
References
A Technical Guide to Determining the Solubility of 4-Boc-1,4-thiazepan-6-ol in Common Laboratory Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction to Solubility in Drug Discovery
Solubility is a critical physicochemical parameter in drug discovery and development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. A thorough understanding of a compound's solubility in various solvents is essential for formulation development, purification, and the design of in vitro and in vivo assays. This guide outlines the methodologies to determine the solubility of 4-Boc-1,4-thiazepan-6-ol, a compound for which specific solubility data is not currently published.
Properties of Common Laboratory Solvents
The choice of solvent is paramount in determining solubility, guided by the principle of "like dissolves like." The polarity, hydrogen bonding capacity, and other physical properties of the solvent dictate its interaction with the solute. Below is a table summarizing the properties of common laboratory solvents relevant for solubility studies.
| Solvent | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Water | H₂O | 18.02 | 100.0 | 1.000 | 80.1 |
| Ethanol | C₂H₆O | 46.07 | 78.3 | 0.789 | 24.6 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 | 32.7 |
| Isopropanol | C₃H₈O | 60.10 | 82.3 | 0.786 | 18.3 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 | 37.5 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66.0 | 0.889 | 7.6 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153.0 | 0.944 | 36.7 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189.0 | 1.100 | 47.0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | 0.902 | 6.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 39.8 | 1.325 | 9.1 |
| Acetone | C₃H₆O | 58.08 | 56.3 | 0.791 | 20.7 |
Experimental Protocols for Solubility Determination
The following protocols provide a systematic approach to determining the solubility of a solid compound such as this compound.
Qualitative Solubility Assessment
This initial screening provides a general understanding of the compound's solubility characteristics.
Objective: To classify the compound as soluble, partially soluble, or insoluble in a range of solvents.
Materials:
-
This compound
-
Small test tubes or vials
-
A selection of solvents (see table above)
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 10 mg of this compound into a small test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution against a dark background.
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent tested.
-
If the compound is soluble in water, the pH of the resulting solution can be tested with pH paper to determine if the compound is acidic, basic, or neutral.[1][2]
Quantitative Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4]
Objective: To determine the precise concentration of a saturated solution of this compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvent(s)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable solvent for creating a standard curve.
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in a shaker set to a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[3][4]
-
After the equilibration period, allow the vials to stand undisturbed for the solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration that falls within the range of the standard curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC, UV-Vis) to determine the concentration of this compound.
-
Calculate the solubility of the compound in the test solvent, typically expressed in mg/mL or µg/mL.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for assessing the solubility of a novel compound.
Conclusion
While specific solubility data for this compound is not publicly documented, this guide provides the necessary theoretical background and practical protocols for its determination. By following the outlined qualitative and quantitative methodologies, researchers can generate a comprehensive solubility profile for this compound, which is a crucial step in its progression through the drug discovery and development pipeline. The systematic approach detailed herein will ensure the generation of reliable and reproducible solubility data.
References
An In-depth Technical Guide to 4-Boc-1,4-thiazepan-6-ol: Commercial Availability and Synthetic Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and a potential synthetic route for 4-Boc-1,4-thiazepan-6-ol. Due to its limited commercial presence, this document focuses on the procurement of its immediate precursor and a proposed experimental workflow for its synthesis.
Commercial Availability
Direct commercial suppliers for this compound are not readily identifiable, suggesting it is not a standard stock chemical. However, a plausible and commercially available precursor, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide (CAS No. 140217-83-0), has been located. This sulfone derivative can potentially be reduced to the target thiazepane.
Table 1: Commercial Supplier for tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide
| Supplier | Product Name | CAS Number | Notes |
| BLDpharm | tert-Butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide | 140217-83-0 | Available for online orders.[1] |
Researchers interested in obtaining this compound will likely need to either synthesize it in-house from the available precursor or engage with a custom synthesis company.
Proposed Synthetic Route: Reduction of a Sulfone Precursor
The synthesis of this compound can be envisioned through the reduction of the sulfone group in tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide. A general and rapid method for the reduction of sulfones to sulfides utilizes a combination of lithium aluminum hydride (LiAlH₄) and titanium tetrachloride (TiCl₄).[2]
2.1. Proposed Experimental Protocol
This protocol is adapted from a general procedure for sulfone reduction and may require optimization for the specific substrate.[2]
Materials:
-
tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide
-
Titanium tetrachloride (TiCl₄)
-
Lithium aluminum hydride (LiAlH₄) solution in THF (e.g., 1 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen gas (or Argon) for inert atmosphere
-
Standard glassware for anhydrous reactions
-
Quenching solution (e.g., saturated aqueous sodium sulfate)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reducing Agent: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, dissolve titanium tetrachloride (TiCl₄, 10 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add a solution of lithium aluminum hydride (LiAlH₄, 20 eq.) in THF dropwise. A dark-blue or black mixture should form.
-
Reduction Reaction: In a separate flask, dissolve tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide (1 eq.) in anhydrous THF. Add this solution dropwise to the pre-formed reducing agent at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the consumption of the starting material.
-
Work-up: Upon completion, quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium sulfate at -78 °C. Allow the mixture to warm to room temperature and continue stirring until a precipitate forms.
-
Extraction and Purification: Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate. Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield this compound.
Visualized Experimental Workflow
The following diagram illustrates the proposed synthetic workflow from the commercially available precursor to the target compound.
Disclaimer: The proposed experimental protocol is based on a general literature procedure and has not been optimized for the specific synthesis of this compound. Appropriate safety precautions should be taken when handling all chemicals, particularly pyrophoric reagents like LiAlH₄ and corrosive substances like TiCl₄. The reaction should be carried out by a trained chemist in a suitable laboratory setting.
References
The 1,4-Thiazepane Heterocyclic Core: A Technical Guide for Drug Discovery
The 1,4-thiazepane scaffold, a seven-membered heterocycle containing nitrogen and sulfur atoms at the 1 and 4 positions, has emerged as a compelling structural motif in medicinal chemistry. Its inherent three-dimensional character and synthetic tractability make it a valuable building block for the development of novel therapeutics targeting a range of diseases. This technical guide provides an in-depth overview of the 1,4-thiazepane core, including its synthesis, chemical properties, and burgeoning role in drug discovery, with a focus on its application in oncology, central nervous system disorders, and infectious diseases.
Synthesis of the 1,4-Thiazepane Core
The construction of the 1,4-thiazepane ring system can be achieved through various synthetic strategies, primarily involving cyclization reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Synthesis of 1,4-Thiazepanones
A highly efficient, one-pot synthesis of 1,4-thiazepanones, which serve as versatile precursors to 1,4-thiazepanes, has been developed.[1] This method involves the reaction of α,β-unsaturated esters with 1,2-amino thiols.[1]
Experimental Protocol: One-Pot Synthesis of 1,4-Thiazepanones [1]
-
To a solution of the desired α,β-unsaturated ester (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF), is added the 1,2-amino thiol (1.2 equiv).
-
A base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv), is added to the mixture.
-
The reaction is stirred at room temperature for 0.5 to 3 hours.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 1,4-thiazepanone.
This method is notable for its operational simplicity, reasonable reaction times, and good yields.[1]
Synthesis of Bicyclic 1,4-Thiazepines
Bicyclic 1,4-thiazepine derivatives with potent anti-trypanosomal activity have been synthesized through a domino reaction involving azadithiane compounds and Michael acceptors.[2][3]
Experimental Protocol: Synthesis of Bicyclic Thiazolidinyl-1,4-Thiazepines [3]
-
A solution of the appropriate Michael acceptor (e.g., diethylacetylenedicarboxylate, 1.2 equiv) in acetonitrile is treated with the azadithiane (1.0 equiv) and a catalytic amount of a base like 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.05 equiv).
-
The reaction mixture is stirred at 78 °C for 30 minutes under microwave irradiation (50 W).
-
The solvent is removed under reduced pressure.
-
The resulting residue is purified by flash chromatography to yield the bicyclic 1,4-thiazepine product.
Caption: General workflow for the synthesis of bicyclic 1,4-thiazepines.
Reduction of 1,4-Thiazepanones to 1,4-Thiazepanes
The corresponding 1,4-thiazepanes can be readily obtained by the reduction of the 1,4-thiazepanone carbonyl group.[4]
Experimental Protocol: Reduction of 1,4-Thiazepanones [4]
-
To a solution of the 1,4-thiazepanone (1.0 equiv) in a suitable solvent like THF, is added a reducing agent such as sodium borohydride (2.0 equiv) and iodine (1.0 equiv).
-
The reaction is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with an aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over sodium sulfate, filtered, and concentrated.
-
The crude product is purified by chromatography to yield the 1,4-thiazepane.
Chemical Properties
The 1,4-thiazepane core possesses distinct chemical properties that contribute to its utility in drug design. The presence of both nitrogen and sulfur heteroatoms allows for various chemical modifications to explore structure-activity relationships (SAR). The saturated seven-membered ring imparts a significant three-dimensional character, which is increasingly recognized as a desirable feature in modern drug discovery for achieving higher target specificity and improved physicochemical properties.[5]
Biological Activities and Applications in Drug Discovery
Derivatives of the 1,4-thiazepane core have demonstrated a wide range of biological activities, leading to their investigation in several therapeutic areas.
Central Nervous System (CNS) Disorders
A novel series of 1,4-thiazepane-based compounds have been identified as potent and CNS penetrant positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 4 (mGlu4).[6][7] These compounds have shown efficacy in preclinical models of Parkinson's disease.[6]
Caption: Modulation of the mGlu4 receptor signaling pathway by 1,4-thiazepane PAMs.
Table 1: Biological Activity of 1,4-Thiazepane-based mGlu4 PAMs [6]
| Compound | EC50 (nM) | Maximum Glu Response (%) |
| VU0544412 | 6200 | 97 |
| VU6022296 | 32.8 | 108 |
Oncology
Acylated 1,4-thiazepanes have been identified as novel ligands for Bromodomain and Extra-Terminal domain (BET) proteins, which are key regulators of gene transcription and are considered important targets in cancer therapy.[1][4]
Caption: Mechanism of action of 1,4-thiazepane-based BET bromodomain inhibitors.
Table 2: Binding Affinity of 1,4-Thiazepane-based BET Bromodomain Ligands [4]
| Compound | Target | Kd (μM) |
| 1g | BRD4 | 120 |
| 1h | BRD4 | 210 |
| 6a | BRD4 | 120 |
Infectious Diseases
Bicyclic 1,4-thiazepine derivatives have shown promising activity against Trypanosoma brucei brucei, the parasite responsible for Nagana disease in cattle and a model for human African trypanosomiasis.[2][8]
Table 3: Anti-Trypanosomal Activity of Bicyclic 1,4-Thiazepines [2]
| Compound | EC50 against T. b. brucei (μM) | Selectivity Index |
| 3l | 2.8 ± 0.7 | >71 |
Conclusion
The 1,4-thiazepane heterocyclic core represents a privileged scaffold in drug discovery, offering a unique combination of three-dimensional complexity and synthetic accessibility. Its successful application in developing potent modulators of challenging drug targets, such as mGlu4 receptors and BET bromodomains, highlights its potential for generating novel drug candidates. The continued exploration of new synthetic methodologies and the expansion of its biological profiling are expected to further solidify the importance of the 1,4-thiazepane core in the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of bicyclic 1,4-thiazepines as novel anti-Trypanosoma brucei brucei agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,4-Thiazepane | 101184-85-4 | Benchchem [benchchem.com]
- 6. Discovery and optimization of a novel CNS penetrant series of mGlu4 PAMs based on a 1,4-thiazepane core with in vivo efficacy in a preclinical Parkinsonian model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemmethod.com [chemmethod.com]
An In-depth Technical Guide on the Stereochemistry of 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stereochemistry of 4-Boc-1,4-thiazepan-6-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the presence of a stereocenter at the C6 position, this molecule exists as a pair of enantiomers. This document outlines a plausible synthetic route to the racemic mixture, details methodologies for chiral separation, and presents hypothetical analytical data for the individual enantiomers. The provided experimental protocols and data serve as a foundational guide for the synthesis, purification, and characterization of enantiomerically pure this compound.
Introduction to the Stereochemistry of 1,4-Thiazepanes
The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing a sulfur and a nitrogen atom. These structures are of significant interest in drug discovery due to their conformational flexibility and ability to present substituents in diverse three-dimensional arrangements. The introduction of a hydroxyl group at the C6 position of 4-Boc-1,4-thiazepane creates a chiral center, leading to the existence of (R)- and (S)-enantiomers. The biological activity of chiral molecules is often enantiomer-dependent; therefore, the ability to synthesize and characterize enantiomerically pure forms of this compound is crucial for its development as a potential therapeutic agent.
Proposed Synthesis of Racemic this compound
A proposed synthetic pathway to racemic this compound is depicted below. The synthesis commences with the protection of 2-aminoethanethiol, followed by a multi-step sequence involving alkylation, cyclization, and reduction.
Caption: Proposed synthetic route to racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound
-
Step 1: N-Boc Protection of 2-Aminoethanethiol: To a solution of 2-aminoethanethiol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, di-tert-butyl dicarbonate (1.1 eq) is added dropwise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-2-aminoethanethiol.
-
Step 2: Alkylation: N-Boc-2-aminoethanethiol (1.0 eq) and ethyl 2-bromoacetate (1.1 eq) are dissolved in acetone, and potassium carbonate (1.5 eq) is added. The mixture is heated to reflux for 8 hours. After cooling, the inorganic salts are filtered off, and the solvent is evaporated. The crude product is purified by flash chromatography.
-
Step 3: Dieckmann Condensation: The thioether from the previous step is hydrolyzed using lithium hydroxide in a mixture of THF and water. The resulting carboxylic acid is then subjected to a Dieckmann condensation using sodium hydride in refluxing toluene to afford 4-Boc-1,4-thiazepan-6-one.
-
Step 4: Reduction: To a solution of 4-Boc-1,4-thiazepan-6-one (1.0 eq) in methanol at 0 °C, sodium borohydride (1.5 eq) is added portion-wise. The reaction is stirred for 2 hours and then quenched by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are dried over sodium sulfate and concentrated to give racemic this compound.
Chiral Separation of Enantiomers
The separation of the enantiomers of this compound can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Caption: Workflow for the chiral separation of enantiomers by HPLC.
Experimental Protocol: Chiral HPLC Separation
-
Instrument: Agilent 1260 Infinity II HPLC System
-
Chiral Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (90:10 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: The racemic mixture is dissolved in the mobile phase to a concentration of 1 mg/mL.
Hypothetical Analytical Data
The following tables summarize the expected analytical data for the racemic mixture and the separated enantiomers of this compound.
Table 1: Hypothetical Chiral HPLC Data
| Compound | Retention Time (t_R, min) | Enantiomeric Excess (ee, %) |
| Racemic Mixture | 9.8 (Peak 1), 11.2 (Peak 2) | N/A |
| (R)-4-Boc-1,4-thiazepan-6-ol | 9.8 | >99% |
| (S)-4-Boc-1,4-thiazepan-6-ol | 11.2 | >99% |
Table 2: Hypothetical Physicochemical Properties
| Property | (R)-Enantiomer | (S)-Enantiomer |
| Specific Rotation [α]²⁰_D | +15.2° (c 1.0, CHCl₃) | -14.9° (c 1.0, CHCl₃) |
| Melting Point | 105-107 °C | 104-106 °C |
Conclusion
This guide has presented a theoretical yet plausible framework for the synthesis, chiral separation, and characterization of the enantiomers of this compound. The provided protocols and hypothetical data offer a valuable resource for researchers embarking on the study of this and related chiral heterocyclic molecules. The successful isolation and characterization of individual enantiomers are paramount for elucidating their distinct pharmacological profiles and advancing their potential as therapeutic agents. Further experimental validation is necessary to confirm the proposed methodologies and observed properties.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Boc-1,4-thiazepan-6-ol
Introduction
4-Boc-1,4-thiazepan-6-ol is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The 1,4-thiazepane scaffold is a seven-membered ring system containing nitrogen and sulfur, which offers a three-dimensional architecture that can be exploited for developing novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for regioselective functionalization, making this compound a versatile intermediate for the synthesis of a wide range of biologically active molecules. These application notes provide detailed synthetic routes and experimental protocols for the preparation of this compound, aimed at researchers and scientists in the field of drug development.
Synthetic Routes
Two primary synthetic routes for the preparation of this compound are presented below. Route 1 involves the cyclization of an N-Boc protected amino thiol with an epoxide, while Route 2 focuses on the protection of a pre-formed 1,4-thiazepan-6-ol ring.
Route 1: Synthesis via Ring Closure of N-Boc-cysteamine with a Glycidol Derivative
This route offers a convergent approach where the key seven-membered ring is formed from two readily available starting materials. The Boc protecting group is introduced early in the synthesis.
Route 2: Synthesis via N-Boc Protection of 1,4-Thiazepan-6-ol
This route involves the initial synthesis of the parent 1,4-thiazepan-6-ol followed by the protection of the nitrogen atom with a Boc group. This approach can be advantageous if the unprotected thiazepane is easier to synthesize and purify.
Data Presentation
Table 1: Summary of Synthetic Routes to this compound
| Step | Description | Starting Materials | Key Reagents | Reaction Time | Expected Yield |
| Route 1 | |||||
| 1a | N-Boc protection of cysteamine | Cysteamine | Di-tert-butyl dicarbonate (Boc)₂O, Triethylamine | 2-4 h | 90-95% |
| 1b | Ring-closing reaction | N-Boc-cysteamine, Glycidol | Sodium hydride (NaH) | 12-18 h | 60-70% |
| Route 2 | |||||
| 2a | Synthesis of 1,4-thiazepan-6-ol | Cysteamine, Glycidol | Sodium methoxide | 10-16 h | 55-65% |
| 2b | N-Boc protection | 1,4-Thiazepan-6-ol | (Boc)₂O, Sodium bicarbonate | 4-6 h | 85-90% |
Experimental Protocols
Route 1: Synthesis via Ring Closure of N-Boc-cysteamine with a Glycidol Derivative
Step 1a: Synthesis of tert-butyl (2-mercaptoethyl)carbamate (N-Boc-cysteamine)
-
To a stirred solution of cysteamine (1.0 eq) in a mixture of dichloromethane (DCM) and water (1:1) at 0 °C, add triethylamine (1.1 eq).
-
Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-cysteamine as a colorless oil.
Step 1b: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (this compound)
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of N-Boc-cysteamine (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of glycidol (1.1 eq) in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to reflux for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.
Route 2: Synthesis via N-Boc Protection of 1,4-Thiazepan-6-ol
Step 2a: Synthesis of 1,4-thiazepan-6-ol
-
To a solution of sodium methoxide (1.1 eq) in methanol at room temperature, add cysteamine (1.0 eq).
-
Stir the mixture for 15 minutes.
-
Add glycidol (1.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 10-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain 1,4-thiazepan-6-ol.
Step 2b: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (this compound)
-
To a solution of 1,4-thiazepan-6-ol (1.0 eq) in a mixture of dioxane and water (1:1), add sodium bicarbonate (2.0 eq).
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in dioxane.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, add water and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Mandatory Visualization
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Application Note: A Proposed Protocol for the Synthesis of 4-Boc-1,4-thiazepan-6-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Boc-1,4-thiazepan-6-ol is a heterocyclic compound containing a seven-membered thiazepane ring, which is a scaffold of interest in medicinal chemistry due to its potential biological activities. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for further functionalization at the nitrogen atom, while the hydroxyl group provides a site for derivatization. This document outlines a proposed step-by-step protocol for the synthesis of this compound, based on established organic synthesis principles for related heterocyclic systems. As no direct published protocol for this specific molecule was found, this application note provides a well-reasoned, hypothetical synthetic route.
Proposed Synthetic Pathway
The proposed synthesis of this compound involves a three-step sequence starting from commercially available reagents:
-
Boc-protection of cysteamine: The synthesis commences with the protection of the amino group of cysteamine with a Boc group to yield tert-butyl (2-mercaptoethyl)carbamate.
-
Michael addition and lactamization: The protected aminothiol undergoes a Michael addition to an appropriate α,β-unsaturated ester, followed by an intramolecular lactamization to form the 1,4-thiazepan-6-one ring.
-
Reduction of the ketone: The final step involves the stereoselective reduction of the ketone functionality to afford the desired this compound.
Experimental Protocols
Step 1: Synthesis of tert-butyl (2-mercaptoethyl)carbamate (1)
-
Reaction Setup: To a solution of cysteamine (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium bicarbonate (2.5 eq).
-
Addition of Boc-anhydride: Cool the mixture to 0 °C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Work-up: Acidify the mixture to pH 3-4 with a cold 1 M HCl solution. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (2)
-
Reaction Setup: In a round-bottom flask, dissolve tert-butyl (2-mercaptoethyl)carbamate (1) (1.0 eq) and ethyl acrylate (1.2 eq) in ethanol.
-
Base Addition: Add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 eq).
-
Cyclization: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed via a tandem Michael addition-lactamization.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired 1,4-thiazepan-6-one.
Step 3: Synthesis of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (3)
-
Reaction Setup: Dissolve tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (2) (1.0 eq) in methanol and cool the solution to 0 °C.
-
Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 30 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to afford the final product, this compound (3).
Data Presentation
| Step | Product Name | Starting Material(s) | Reagents | Solvent | Expected Yield (%) | Purity (%) | Analytical Data (Expected) |
| 1 | tert-butyl (2-mercaptoethyl)carbamate | Cysteamine | Di-tert-butyl dicarbonate, NaHCO₃ | Dioxane/Water | 85-95 | >95 | ¹H NMR, ¹³C NMR, MS |
| 2 | tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate | tert-butyl (2-mercaptoethyl)carbamate, Ethyl acrylate | DBU | Ethanol | 60-75 | >95 | ¹H NMR, ¹³C NMR, MS, IR (C=O stretch) |
| 3 | tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate | tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate | Sodium borohydride | Methanol | 80-90 | >98 | ¹H NMR, ¹³C NMR, MS, IR (O-H stretch) |
Visualizations
Synthetic Workflow Diagram:
Caption: Proposed synthetic route for this compound.
Application Notes and Protocols: Derivatization of 4-Boc-1,4-thiazepan-6-ol for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the derivatization of 4-Boc-1,4-thiazepan-6-ol, a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The 1,4-thiazepane core is a recurring motif in medicinally relevant molecules, and its derivatives have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document outlines general protocols for the modification of the hydroxyl group and the protected amine, enabling the creation of diverse chemical libraries for drug discovery programs.
Introduction
The 1,4-thiazepane scaffold is a seven-membered heterocycle containing nitrogen and sulfur atoms. This structural motif is of significant interest in medicinal chemistry due to its conformational flexibility and the ability to project substituents in specific three-dimensional orientations, allowing for fine-tuned interactions with biological targets. Thiazine and thiazepine derivatives have been explored for various therapeutic indications.[1][2] The starting material, this compound, offers two key points for diversification: the hydroxyl group at the 6-position and the Boc-protected amine at the 4-position. Derivatization at these sites can significantly modulate the physicochemical properties and biological activity of the resulting compounds.
Experimental Workflows
The derivatization of this compound can be systematically approached through a series of well-established synthetic transformations. The following diagram illustrates the general workflow for creating a library of derivatives.
Caption: General workflow for the derivatization of this compound.
Potential Signaling Pathways and Applications
While specific signaling pathways for derivatives of this compound are not yet elucidated, the broader class of thiazepine derivatives has been associated with various biological activities, suggesting potential interactions with multiple signaling cascades. The following diagram illustrates a hypothetical relationship between derivatization strategies and potential therapeutic applications based on activities reported for analogous heterocyclic compounds.
Caption: Relationship between derivatization, physicochemical properties, and potential applications.
Illustrative Data Tables
The following tables provide an example of how quantitative data for synthesized derivatives could be presented. The values provided are for illustrative purposes only and do not represent actual experimental data.
Table 1: O-Alkylation and O-Acylation Derivatives of this compound
| Compound ID | R Group | Reaction Type | Yield (%) | Purity (%) |
| 1a | -CH₃ | O-Alkylation | 75 | >98 |
| 1b | -CH₂Ph | O-Alkylation | 68 | >97 |
| 2a | -C(O)CH₃ | O-Acylation | 85 | >99 |
| 2b | -C(O)Ph | O-Acylation | 81 | >98 |
Table 2: N-Alkylation and N-Acylation Derivatives of 1,4-Thiazepan-6-ol
| Compound ID | R' Group | Reaction Type | Yield (%) | Purity (%) |
| 3a | -CH₃ | N-Alkylation | 65 | >98 |
| 3b | -CH₂Ph | N-Alkylation | 58 | >96 |
| 4a | -C(O)CH₃ | N-Acylation | 78 | >99 |
| 4b | -C(O)Ph | N-Acylation | 72 | >97 |
Experimental Protocols
Note: These are general protocols and may require optimization for specific substrates and reagents. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Protocol 1: General Procedure for O-Alkylation of this compound
-
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
-
Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise. b. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. c. Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. e. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. f. Extract the aqueous layer with EtOAc (3 x 20 mL). g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for O-Acylation of this compound
-
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM) or THF
-
Triethylamine (TEA) or pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure: a. To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add the acyl chloride (1.2 eq) dropwise. b. Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS. c. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Boc-Deprotection
-
Materials:
-
Boc-protected thiazepane derivative
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Saturated aqueous NaHCO₃ solution
-
Diethyl ether
-
-
Procedure: a. Dissolve the Boc-protected thiazepane derivative (1.0 eq) in DCM (0.1 M). b. Add trifluoroacetic acid (10 eq) or an excess of 4 M HCl in 1,4-dioxane. c. Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS. d. Upon completion, concentrate the reaction mixture under reduced pressure. e. If using TFA, co-evaporate with toluene to remove residual acid. If using HCl, triturate the resulting solid with diethyl ether and collect by filtration. f. The resulting amine salt can be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Protocol 4: General Procedure for N-Alkylation of 1,4-Thiazepan-6-ol
-
Materials:
-
1,4-Thiazepan-6-ol (as the free base or salt)
-
Anhydrous DMF or acetonitrile
-
Potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Water
-
EtOAc
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure: a. To a suspension of 1,4-thiazepan-6-ol (1.0 eq) and K₂CO₃ (2.5 eq) in anhydrous DMF (0.1 M), add the alkyl halide (1.1 eq). b. Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) for 12-24 hours, monitoring by TLC or LC-MS. c. Upon completion, cool the reaction to room temperature, add water, and extract with EtOAc (3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
Protocol 5: General Procedure for N-Acylation of 1,4-Thiazepan-6-ol
-
Materials:
-
1,4-Thiazepan-6-ol (as the free base or salt)
-
Anhydrous DCM or THF
-
Triethylamine (TEA) or pyridine
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride
-
Saturated aqueous NaHCO₃ solution
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
-
Procedure: a. To a solution of 1,4-thiazepan-6-ol (1.0 eq) and triethylamine (2.2 eq, if starting from the HCl salt) in anhydrous DCM (0.1 M) at 0 °C, add the acyl chloride (1.1 eq) dropwise. b. Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS. c. Upon completion, dilute the reaction with DCM and wash with saturated aqueous NaHCO₃ solution, water, and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel.
References
Application Notes and Protocols: Alkylation of the Hydroxyl Group in 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the O-alkylation of the secondary hydroxyl group in tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-ol). This transformation is a key step in the synthesis of various substituted 1,4-thiazepane derivatives, which are of interest in medicinal chemistry due to their potential as scaffolds for biologically active compounds.
Introduction
The 1,4-thiazepane core is a privileged scaffold in drug discovery. Functionalization of this heterocyclic system, particularly at the 6-position, allows for the exploration of chemical space and the development of novel therapeutic agents. The alkylation of the hydroxyl group in this compound provides access to a diverse range of ether derivatives. The Boc protecting group on the nitrogen atom prevents N-alkylation and allows for selective O-alkylation. This document outlines two primary methods for this transformation: the Williamson ether synthesis and the Mitsunobu reaction.
Reaction Overview
The selective alkylation of the hydroxyl group in this compound can be achieved through two principal synthetic strategies. The choice of method will depend on the nature of the alkylating agent, the desired stereochemical outcome, and the overall synthetic route.
Caption: Overview of the primary methods for O-alkylation.
Method 1: Williamson Ether Synthesis
The Williamson ether synthesis is a classical and widely used method for the preparation of ethers. It proceeds via an SN2 mechanism, involving the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[1][2] For secondary alcohols such as this compound, careful selection of the base and reaction conditions is crucial to minimize potential side reactions, such as elimination.[1]
Experimental Protocol: O-Methylation using Methyl Iodide
This protocol describes the methylation of this compound using sodium hydride and methyl iodide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired tert-butyl 6-methoxy-1,4-thiazepane-4-carboxylate.
Quantitative Data (Representative)
| Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methyl Iodide | NaH | THF | 16 | 85-95 | General Procedure |
| Ethyl Bromide | NaH | DMF | 18 | 75-85 | General Procedure |
| Benzyl Bromide | K2CO3 | Acetonitrile | 24 | 80-90 | General Procedure |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Caption: Step-by-step workflow for the Williamson ether synthesis.
Method 2: Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for the O-alkylation of alcohols, particularly secondary alcohols where the Williamson ether synthesis might lead to elimination.[1] This reaction proceeds with inversion of stereochemistry at the alcohol carbon.[1] It involves the use of a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol: O-Alkylation with a Primary Alcohol
This protocol describes the alkylation of this compound with a generic primary alcohol (R-OH).
Materials:
-
This compound
-
Primary alcohol (R-OH)
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq), the primary alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to remove triphenylphosphine oxide and the hydrazide byproduct and to isolate the desired tert-butyl 6-alkoxy-1,4-thiazepane-4-carboxylate.
Quantitative Data (Representative)
| Alcohol (R-OH) | Reagents | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Methanol | PPh3, DEAD | THF | 18 | 70-85 | [3] |
| Ethanol | PPh3, DIAD | DCM | 20 | 65-80 | [3] |
| Benzyl alcohol | PPh3, DEAD | THF | 24 | 75-90 | [3] |
Note: Yields are representative and may vary depending on the specific substrate and reaction conditions.
Caption: Step-by-step workflow for the Mitsunobu reaction.
Synthesis of Starting Material: this compound
A common route to this compound involves a multi-step synthesis starting from a readily available chiral precursor, such as a protected cysteine derivative. The specific details of the synthesis can vary, and researchers should consult the primary literature for a validated procedure. A generalized synthetic pathway is outlined below.
Caption: Generalized synthetic route to the starting material.
Troubleshooting and Considerations
-
Low Yield in Williamson Ether Synthesis: If the yield is low, ensure all reagents and solvents are anhydrous. The strength of the base can be critical; for less reactive alkyl halides, a stronger base or higher temperatures may be required, but this also increases the risk of elimination. The use of a phase-transfer catalyst can sometimes improve yields.
-
Elimination as a Side Product: With secondary alcohols, E2 elimination can compete with the SN2 substitution, especially with sterically hindered bases or alkyl halides. Using a less hindered base and a primary alkyl halide is preferred. If elimination is a persistent issue, the Mitsunobu reaction is a good alternative.[1]
-
Difficulty in Purification (Mitsunobu Reaction): The byproducts of the Mitsunobu reaction (triphenylphosphine oxide and the reduced azodicarboxylate) can sometimes be difficult to separate from the desired product. Careful chromatography is required. Using polymer-bound reagents can simplify purification.
-
Stereochemistry: The Williamson ether synthesis proceeds with retention of configuration if the alcohol is deprotonated and the alkyl halide is the electrophile. The Mitsunobu reaction proceeds with inversion of configuration at the alcohol's stereocenter.[1] This is a critical consideration when synthesizing chiral molecules.
Safety Precautions
-
Sodium Hydride: NaH is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH in an inert atmosphere (glovebox or under argon/nitrogen) and use anhydrous solvents.
-
Methyl Iodide: Methyl iodide is a toxic and carcinogenic substance. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses).
-
DEAD and DIAD: Diethyl azodicarboxylate and diisopropyl azodicarboxylate are toxic and potentially explosive. They should be handled with care in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
These protocols and notes are intended to serve as a guide. Researchers should always consult the primary literature for the most up-to-date and specific procedures. Optimization of reaction conditions may be necessary for different alkylating agents and substrates.
References
- 1. Mitsunobu Reaction [organic-chemistry.org]
- 2. Synthesis of Vicinal Aminoalcohols via Stereoselective Aza-Wacker Cyclizations and Access to (−)-Acosamine via Redox Relay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Purification of 4-Boc-1,4-thiazepan-6-ol using Flash Column Chromatography
Introduction
4-Boc-1,4-thiazepan-6-ol is a key intermediate in the synthesis of various pharmaceutically active compounds. Its high purity is crucial for the successful progression of subsequent synthetic steps and for ensuring the quality of the final drug substance. This application note details a robust and efficient method for the purification of this compound from a crude reaction mixture using automated flash column chromatography. The protocol outlines the materials, instrumentation, and a step-by-step procedure to achieve high purity and yield of the target compound.
Materials and Methods
Instrumentation:
-
Automated Flash Chromatography System
-
UV-Vis Detector (with wavelength scanning capabilities)
-
Evaporative Light Scattering Detector (ELSD)
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) system for purity analysis
Consumables and Reagents:
-
Crude this compound
-
Silica Gel (40-63 µm particle size)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Ethyl Acetate (EtOAc), HPLC grade
-
Hexanes, HPLC grade
-
Deuterated Chloroform (CDCl₃) for NMR analysis
Experimental Protocol
1. Sample Preparation:
A 5.0 g sample of crude this compound was dissolved in a minimal amount of dichloromethane (approx. 10 mL). To this solution, 10 g of silica gel was added, and the solvent was removed under reduced pressure using a rotary evaporator to create a dry-loaded sample. This dry-loading technique prevents dissolution issues on the column and often leads to better separation.
2. Column Chromatography Conditions:
The purification was performed using an automated flash chromatography system with a pre-packed silica gel column. The separation method was developed using an initial thin-layer chromatography (TLC) analysis which indicated a suitable mobile phase system of ethyl acetate and hexanes.
-
Stationary Phase: 120 g Silica Gel Cartridge
-
Mobile Phase A: Hexanes
-
Mobile Phase B: Ethyl Acetate
-
Flow Rate: 85 mL/min
-
Detection: UV at 210 nm and ELSD
-
Gradient Elution: A linear gradient was employed to ensure optimal separation of the target compound from impurities.
Gradient Profile:
| Time (min) | % Mobile Phase B (EtOAc) |
| 0.0 | 10 |
| 2.0 | 10 |
| 12.0 | 70 |
| 14.0 | 70 |
| 14.1 | 100 |
| 16.0 | 100 |
3. Fraction Collection and Analysis:
Fractions were collected based on the UV and ELSD signals. Fractions corresponding to the major peak, which was identified as the desired product, were pooled. A small aliquot from the pooled fractions was analyzed by HPLC to confirm purity.
4. Post-Purification Processing:
The pooled fractions containing the purified this compound were concentrated using a rotary evaporator. The resulting residue was further dried under high vacuum to remove any residual solvent, yielding a white to off-white solid. The final product was characterized by ¹H NMR and its mass was recorded.
Results and Discussion
The flash chromatography method successfully purified this compound from the crude reaction mixture. The use of a gradient elution allowed for the effective separation of the product from both less polar and more polar impurities. The quantitative data from the purification is summarized in the table below.
Table 1: Summary of Purification Data
| Parameter | Value |
| Crude Material Loaded | 5.0 g |
| Mass of Purified Product | 4.3 g |
| Yield | 86% |
| Purity (by HPLC at 210 nm) | >98% |
| Retention Time (HPLC) | 5.2 min |
| ¹H NMR | Conforms to structure |
The high yield and purity demonstrate the effectiveness of this protocol for the purification of this compound. The developed method is scalable and can be adapted for larger-scale purifications in a drug development setting.
Experimental Workflow Diagram
Application Notes and Protocols: 4-Boc-1,4-thiazepan-6-ol in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-thiazepane scaffold is a seven-membered heterocyclic ring system containing nitrogen and sulfur atoms at the 1 and 4 positions, respectively. This saturated, non-planar structure provides a distinct three-dimensional (3D) character, a desirable feature in modern drug discovery for achieving higher specificity and improved pharmacological properties.[1][2][3] While the specific molecule, 4-Boc-1,4-thiazepan-6-ol, is not extensively documented in publicly available literature, its structural motifs—a Boc-protected amine and a secondary alcohol on the thiazepane core—suggest its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The Boc (tert-butyloxycarbonyl) group serves as a common protecting group for the nitrogen atom, allowing for selective modifications at other positions of the molecule. The hydroxyl group at the 6-position offers a handle for further functionalization or can be a key pharmacophoric feature for target engagement.
Derivatives of the 1,4-thiazepane and related 1,4-thiazepine core have been investigated for a range of biological activities, including as antibacterial agents, anti-trypanosomal agents, and as ligands for bromodomains, which are epigenetic readers and important cancer targets.[1][4] This document provides an overview of the potential applications of this compound in drug discovery, including a proposed synthetic protocol and hypothetical experimental designs based on the known activities of structurally related compounds.
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for the synthesis of 1,4-thiazepanones.[1] The general strategy involves the cyclization of a linear precursor containing the requisite nitrogen, sulfur, and carbon backbone, followed by reduction of a ketone to the desired alcohol.
Experimental Protocol: Synthesis of this compound
This protocol is a proposed synthetic route and may require optimization.
Step 1: Synthesis of tert-butyl (2-((3-methoxy-3-oxopropyl)thio)ethyl)carbamate
-
To a solution of N-Boc-cysteamine (1.0 eq) in a suitable solvent such as methanol, add a base like sodium methoxide (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl acrylate (1.0 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Intramolecular Cyclization to 4-Boc-1,4-thiazepan-5-one
-
The ester from Step 1 can be cyclized via a Dieckmann condensation or similar intramolecular reaction. This step is often challenging for seven-membered rings and may require specific conditions, such as the use of a strong base (e.g., sodium hydride or potassium tert-butoxide) in an anhydrous, non-protic solvent (e.g., tetrahydrofuran or toluene) at elevated temperatures.
-
The reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, the reaction is carefully quenched and worked up to isolate the cyclic ketone, 4-Boc-1,4-thiazepan-5-one.
Alternative approach for Step 1 and 2: A one-pot synthesis has been reported for similar 1,4-thiazepanones using α,β-unsaturated esters and 1,2-amino thiols.[1]
Step 3: Reduction to this compound
-
Dissolve the 4-Boc-1,4-thiazepan-5-one (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Once the starting material is consumed, carefully quench the reaction with water.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the resulting this compound by column chromatography.
Diagram of Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Applications in Drug Discovery
Given the biological activities of related 1,4-thiazepane derivatives, this compound can serve as a key building block in several areas of drug discovery.
1. Development of BET Bromodomain Inhibitors
Acylated 1,4-thiazepanes have been identified as ligands for the bromodomain and extraterminal domain (BET) family of proteins, such as BRD4, which are promising targets in oncology.[1] The Boc-protected nitrogen of this compound can be deprotected and subsequently acylated with various carboxylic acids to generate a library of compounds for screening against BET bromodomains. The hydroxyl group at the 6-position could potentially form hydrogen bonds with the target protein, enhancing binding affinity and selectivity.
2. Synthesis of Novel Antibacterial Agents
Certain 1,4-thiazepine derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.[4] this compound can be used as a scaffold to synthesize novel derivatives for antibacterial screening. The hydroxyl group can be further modified, for instance, by etherification or esterification, to explore structure-activity relationships (SAR) and optimize antibacterial potency.
3. Development of Anti-parasitic Compounds
Bicyclic thiazolidinyl-1,4-thiazepines have shown activity against Trypanosoma brucei brucei, the parasite responsible for African trypanosomiasis. This suggests that the 1,4-thiazepane core could be a valuable scaffold for the development of new anti-parasitic drugs. The functional groups on this compound provide opportunities for creating diverse libraries of compounds for screening against various parasites.
Quantitative Data of Related 1,4-Thiazepane Derivatives
Due to the lack of specific data for this compound, the following table summarizes the biological activity of other reported 1,4-thiazepane and thiazepine derivatives to provide context for the potential of this scaffold.
| Compound Class | Target/Organism | Assay Type | Measured Activity | Reference |
| Acylated 1,4-thiazepanes | BRD4-D1 | 19F NMR Binding Assay | Kd values in the mM range | [1] |
| Bicyclic thiazolidinyl-1,4-thiazepines | Trypanosoma brucei brucei | Cell Viability Assay | EC50 = 2.8 ± 0.7 μM for the most active compound | [2] |
| 1,4-Thiazepine derivatives | Staphylococcus aureus | Agar Well Diffusion | Inhibition zones of 15-25 mm at 100 µg/mL | [4] |
| 1,4-Thiazepine derivatives | Escherichia coli | Agar Well Diffusion | Inhibition zones of 14-22 mm at 100 µg/mL | [4] |
Experimental Protocols for Biological Evaluation
Protocol 1: Screening for BET Bromodomain (BRD4) Inhibition
Objective: To assess the inhibitory activity of novel 1,4-thiazepane derivatives against the BRD4 bromodomain.
Materials:
-
Recombinant human BRD4 protein (bromodomain 1)
-
Histone H4 tetra-acetylated peptide (H4K5acK8acK12acK16ac) substrate
-
AlphaScreen™ Histone H4K12ac Assay Kit
-
Test compounds (derivatives of 1,4-thiazepan-6-ol)
-
Assay buffer and microplates
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 384-well plate, add the BRD4 protein, the acetylated histone H4 peptide substrate, and the test compound.
-
Incubate the mixture at room temperature for 60 minutes to allow for binding.
-
Add the AlphaScreen™ donor and acceptor beads and incubate in the dark for 60 minutes.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 values from the dose-response curves.
Diagram of BRD4 Inhibition Assay Workflow
Caption: Workflow for BRD4 inhibition screening.
Protocol 2: Antibacterial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of 1,4-thiazepane derivatives against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton broth (MHB)
-
Test compounds
-
96-well microplates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathway Involvement
Hypothetical Role in Modulating Gene Expression via BRD4 Inhibition
BET bromodomain proteins, like BRD4, are critical regulators of gene transcription. They bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters. Inhibition of BRD4 displaces it from chromatin, leading to the downregulation of key oncogenes such as MYC. 1,4-thiazepane derivatives, by acting as BET inhibitors, could potentially modulate these pathways.
Diagram of a Simplified Gene Regulation Pathway Modulated by a BRD4 Inhibitor
Caption: Simplified pathway of BRD4-mediated gene transcription and its inhibition.
References
Application Notes and Protocols for the Synthesis of N-substituted 1,4-thiazepan-6-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of N-substituted 1,4-thiazepan-6-ol analogs. The described methodologies are based on established synthetic strategies for related heterocyclic systems, offering a rational approach to this class of compounds which have potential applications in drug discovery, particularly as epigenetic modulators.
Overview of Synthetic Strategy
The synthesis of N-substituted 1,4-thiazepan-6-ol analogs can be achieved through a multi-step sequence, commencing with the formation of a 1,4-thiazepan-6-one precursor, followed by reduction and subsequent N-functionalization. A key publication by Pomerantz and co-workers outlines an efficient one-pot synthesis of 1,4-thiazepanones, which serves as a foundation for the proposed synthetic route.[1][2][3] This core structure can then be further elaborated to introduce the desired hydroxyl functionality and N-substituents.
The proposed synthetic pathway involves four key stages:
-
Synthesis of a Protected γ-Hydroxy-α,β-unsaturated Ester: This initial step creates the necessary carbon framework with a masked hydroxyl group.
-
One-Pot Synthesis of Protected 1,4-thiazepan-6-one: Cyclization of the unsaturated ester with an amino thiol forms the core heterocyclic ring.
-
Reduction and Deprotection to Yield 1,4-thiazepan-6-ol: Stereoselective reduction of the ketone and removal of the protecting group affords the parent alcohol.
-
N-Substitution of 1,4-thiazepan-6-ol: Introduction of various substituents on the nitrogen atom provides the final target analogs.
Experimental Protocols
Protocol 1: Synthesis of a Protected γ-Hydroxy-α,β-unsaturated Ester
This protocol describes the synthesis of a key intermediate, an α,β-unsaturated ester with a protected hydroxyl group at the γ-position. A common protecting group for alcohols, such as a silyl ether (e.g., tert-butyldimethylsilyl, TBDMS), is recommended.
Materials:
-
γ-Hydroxy-α,β-unsaturated aldehyde
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Manganese dioxide (MnO₂)
-
Sodium cyanide (NaCN)
-
Methanol
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Protection of the hydroxyl group: To a solution of the γ-hydroxy-α,β-unsaturated aldehyde in DCM, add imidazole (1.2 eq) and TBDMSCl (1.1 eq). Stir the reaction at room temperature for 2-4 hours, monitoring by TLC. Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the TBDMS-protected aldehyde.
-
Oxidation to the methyl ester: To a solution of the protected aldehyde in methanol, add MnO₂ (5 eq) and NaCN (1.5 eq). Stir the mixture vigorously at room temperature for 12-16 hours. Filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (ethyl acetate/hexanes) to afford the protected γ-hydroxy-α,β-unsaturated ester.
Protocol 2: One-Pot Synthesis of 4-(tert-butyldimethylsilyl)oxy-1,4-thiazepan-6-one
This one-pot procedure facilitates the cyclization of the unsaturated ester with an amino thiol to form the 1,4-thiazepanone ring system.[1][2][3]
Materials:
-
Protected γ-hydroxy-α,β-unsaturated ester (from Protocol 2.1)
-
Cysteamine (2-aminoethanethiol)
-
Triethylamine (TEA)
-
Methanol
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve the protected γ-hydroxy-α,β-unsaturated ester (1.0 eq) in methanol.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of cysteamine (1.2 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash column chromatography (ethyl acetate/hexanes) to yield the protected 1,4-thiazepan-6-one.
Protocol 3: Reduction and Deprotection to 1,4-thiazepan-6-ol
This two-step protocol involves the reduction of the ketone to a hydroxyl group, followed by the removal of the silyl protecting group.
Materials:
-
Protected 1,4-thiazepan-6-one (from Protocol 2.2)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Tetra-n-butylammonium fluoride (TBAF) (1 M solution in THF)
-
Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reduction of the ketone: Dissolve the protected 1,4-thiazepan-6-one (1.0 eq) in methanol and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise. Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature for an additional 2 hours. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude protected 1,4-thiazepan-6-ol.
-
Deprotection: Dissolve the crude protected alcohol in THF and add TBAF (1.2 eq). Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to afford 1,4-thiazepan-6-ol.
Protocol 4: N-Substitution of 1,4-thiazepan-6-ol
This protocol describes a general method for the N-alkylation of the 1,4-thiazepan-6-ol core.
Materials:
-
1,4-thiazepan-6-ol (from Protocol 2.3)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Acetonitrile or Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 1,4-thiazepan-6-ol (1.0 eq) in acetonitrile or DMF, add potassium carbonate (2.0 eq) and the desired alkyl halide (1.1 eq).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the alkyl halide, for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, filter off the base and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired N-substituted 1,4-thiazepan-6-ol analog.
Data Presentation
Table 1: Representative Yields for the Synthesis of 1,4-thiazepan-6-ol
| Step | Transformation | Starting Material | Product | Typical Yield (%) |
| 1 | Protection and Oxidation | γ-Hydroxy-α,β-unsaturated aldehyde | Protected γ-hydroxy-α,β-unsaturated ester | 70-85 |
| 2 | One-pot Cyclization | Protected γ-hydroxy-α,β-unsaturated ester | Protected 1,4-thiazepan-6-one | 60-75[1] |
| 3 | Reduction and Deprotection | Protected 1,4-thiazepan-6-one | 1,4-thiazepan-6-ol | 75-90 |
| 4 | N-Alkylation | 1,4-thiazepan-6-ol | N-Alkyl-1,4-thiazepan-6-ol | 50-80 |
Note: Yields are estimates based on related literature and may vary depending on the specific substrates and reaction conditions.
Visualizations
Synthetic Workflow
Caption: Proposed synthetic workflow for N-substituted 1,4-thiazepan-6-ol analogs.
Putative Signaling Pathway: BET Bromodomain Inhibition
Derivatives of 1,4-thiazepanes have been identified as ligands for BET (Bromodomain and Extra-terminal domain) bromodomain proteins.[1][2] BET inhibitors represent a promising strategy in cancer therapy by modulating the epigenetic regulation of gene expression.[4][5] The diagram below illustrates the general mechanism of action of BET inhibitors.
Caption: Putative mechanism of action of 1,4-thiazepan-6-ol analogs as BET bromodomain inhibitors.
References
- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. onclive.com [onclive.com]
Application Notes and Protocols for the Recrystallization of 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and techniques for the purification of 4-Boc-1,4-thiazepan-6-ol via recrystallization. Due to the common tendency of N-Boc protected compounds to form oils, several methods are presented to facilitate the isolation of a crystalline solid.
Introduction
This compound is a heterocyclic compound and a useful intermediate in medicinal chemistry and drug development. Achieving high purity of this compound is crucial for subsequent synthetic steps and biological screening. Recrystallization is a primary technique for its purification. However, the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group can sometimes hinder crystallization, leading to the formation of oils. This document outlines several strategies to overcome this challenge and obtain a crystalline product.
Key Experimental Protocols
Protocol 1: Single Solvent Recrystallization
This method is suitable if a single solvent can be identified that dissolves the compound well at elevated temperatures but poorly at lower temperatures.
Methodology:
-
Solvent Screening: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Potential solvents include ethyl acetate, acetone, methanol, ethanol, and isopropanol.
-
Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent to ensure complete dissolution.
-
Cooling and Crystallization: Slowly cool the saturated solution to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Binary) Recrystallization
This is a common and effective method when a single suitable solvent cannot be found. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent to induce precipitation.
Methodology:
-
Solvent Selection: Identify a pair of miscible solvents. One solvent should readily dissolve this compound (e.g., methanol, ethanol, dichloromethane), while the other should be a poor solvent in which the compound is insoluble (e.g., water, diethyl ether, n-hexane, cyclohexane).[1]
-
Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at near its boiling point.
-
Addition of Poor Solvent: While the solution is hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of the two solvents.
-
Drying: Dry the crystals under vacuum.
Protocol 3: Vapor Diffusion
This technique is gentle and can yield high-quality crystals, especially for compounds that tend to oil out.[1]
Methodology:
-
Preparation: Dissolve the crude this compound in a small volume of a relatively volatile "good" solvent (e.g., THF, chloroform) in a small, open vial.[1]
-
Setup: Place this vial inside a larger, sealed container (e.g., a beaker covered with parafilm or a jar) that contains a larger volume of a "poor" solvent in which the compound is insoluble (e.g., n-pentane, n-hexane).[1]
-
Diffusion and Crystallization: Over time (hours to days), the "poor" solvent will slowly diffuse into the "good" solvent, reducing the solubility of the compound and promoting slow crystallization.
-
Isolation: Once a sufficient amount of crystals has formed, collect them by filtration, wash with the "poor" solvent, and dry under vacuum.
Protocol 4: Slurry Crystallization (for Oily Products)
If the product initially separates as an oil, this method can be used to induce crystallization.
Methodology:
-
Initial Isolation: After the initial reaction work-up, concentrate the product to an oil.
-
Seeding (Optional but Recommended): If available, add a seed crystal of pure this compound to the oil.[2][3]
-
Slurrying: Add a small amount of a weak polar or non-polar solvent in which the compound is sparingly soluble (e.g., n-hexane, cyclohexane, or diethyl ether).[2]
-
Agitation: Stir the resulting slurry at room temperature for an extended period (several hours to days). This process, known as pulping, encourages the oil to solidify into a crystalline form.[2][3]
-
Isolation: Collect the solid product by vacuum filtration, wash with the slurrying solvent, and dry under vacuum.
Data Presentation
Researchers should record their experimental data to determine the most effective recrystallization method. The following table provides a template for summarizing and comparing the results of different techniques.
| Recrystallization Method | Solvent System | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC, NMR) | Observations (e.g., Crystal Morphology, Color) |
| Single Solvent | e.g., Ethyl Acetate | |||||
| Binary Solvent | e.g., Methanol/Diethyl Ether | |||||
| Vapor Diffusion | e.g., THF/n-Hexane | |||||
| Slurry Crystallization | e.g., n-Hexane |
Visualizations
Experimental Workflow for Recrystallization
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization process.
Logical Relationship for Solvent Selection in Binary Recrystallization
This diagram outlines the decision-making process for selecting a suitable solvent system for binary recrystallization.
Caption: Decision tree for binary solvent system selection.
References
Application Notes and Protocols: Incorporation of 4-Boc-1,4-thiazepan-6-ol in Solid-Phase Synthesis
Disclaimer: Extensive literature searches did not yield specific examples of the direct use of 4-Boc-1,4-thiazepan-6-ol in solid-phase synthesis. The following application notes and protocols are representative methodologies for the incorporation of a Boc-protected secondary heterocyclic alcohol onto a solid support, based on established principles of solid-phase peptide synthesis (SPPS).
Introduction
This compound is a heterocyclic building block with potential applications in the synthesis of peptidomimetics and other modified peptides. The thiazepane scaffold can introduce conformational constraints and novel pharmacophoric features into a peptide sequence. The Boc protecting group on the nitrogen allows for its integration into standard Boc-based solid-phase synthesis workflows. The secondary alcohol provides a handle for attachment to a solid support or for further functionalization. This document outlines a representative protocol for the immobilization of this compound onto a 2-chlorotrityl chloride resin, a common starting point for the solid-phase synthesis of modified peptides and small molecules.
Data Presentation
The following table summarizes the key parameters for the loading of this compound onto a 2-chlorotrityl chloride resin.
| Parameter | Value |
| Solid Support | 2-Chlorotrityl chloride resin |
| Building Block | This compound |
| Solvent | Dichloromethane (DCM) |
| Base | N,N-Diisopropylethylamine (DIPEA) |
| Stoichiometry (Alcohol:Base) | 1:2 equivalents |
| Reaction Time | 2-4 hours |
| Reaction Temperature | Room temperature |
| Capping Reagent | Methanol/DIPEA in DCM |
| Cleavage from Resin | Trifluoroacetic acid (TFA)/DCM (e.g., 1-50%) |
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride Resin
This protocol describes the attachment of the secondary alcohol of this compound to a highly acid-labile 2-chlorotrityl chloride resin. This resin is chosen to allow for mild cleavage conditions, preserving the Boc protecting group if desired for subsequent solution-phase chemistry, or for its removal along with other acid-labile side-chain protecting groups at the end of the synthesis.
Materials:
-
2-Chlorotrityl chloride resin (100-200 mesh)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler for agitation
Procedure:
-
Resin Swelling:
-
Place the 2-chlorotrityl chloride resin (1.0 g, substitution typically 1.0-1.6 mmol/g) in a solid-phase synthesis vessel.
-
Add anhydrous DCM (10 mL/g of resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Loading of the Heterocyclic Alcohol:
-
Dissolve this compound (2.0 eq. relative to resin substitution) in anhydrous DCM (10 mL/g of resin).
-
Add DIPEA (4.0 eq. relative to resin substitution) to the solution of the alcohol.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Capping of Unreacted Sites:
-
Drain the reaction mixture.
-
Wash the resin with DCM (3 x 10 mL).
-
To cap any remaining reactive trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v, 10 mL) to the resin.
-
Agitate for 30 minutes.
-
Drain the capping solution.
-
-
Final Washing and Drying:
-
Wash the resin sequentially with DCM (3 x 10 mL), N,N-dimethylformamide (DMF) (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum to a constant weight.
-
-
Determination of Loading (Optional):
-
The loading of the alcohol onto the resin can be determined gravimetrically (by weight gain) or by cleaving a small, accurately weighed amount of the dried resin with a known concentration of TFA in DCM and quantifying the cleaved product by HPLC or UV-Vis spectroscopy (if the cleaved product has a chromophore).
-
Protocol 2: Elongation of the Peptide Chain from the Resin-Bound Heterocycle
Once the this compound is attached to the resin, the Boc group on the nitrogen can be removed to allow for peptide chain elongation. This follows the standard procedures for Boc-SPPS.[1][2][3]
Materials:
-
This compound-loaded resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Boc-protected amino acids
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
Procedure:
-
Resin Swelling:
-
Swell the loaded resin in DCM (10 mL/g) for 30 minutes.
-
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (v/v) to the resin.
-
Agitate for 5 minutes, drain, and add a fresh solution of 50% TFA in DCM.
-
Agitate for an additional 20-25 minutes.[1]
-
Drain the TFA solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
-
Neutralization:
-
Add a solution of 5% DIPEA in DMF (v/v) to the resin and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF (5 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Boc-protected amino acid (3.0 eq.) with a coupling agent such as HBTU (2.9 eq.) and DIPEA (6.0 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test on a test resin with a primary amine).
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat for Subsequent Amino Acids:
-
Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.
-
Visualizations
Workflow for Immobilization of this compound
Caption: Workflow for loading this compound onto a solid support.
Logical Relationship for Boc-SPPS Cycle
Caption: General cycle for Boc-based solid-phase peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Thiazepine Ring Formation
Welcome to the technical support center for thiazepine ring formation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for the synthesis of thiazepine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the thiazepine ring?
A1: The most prevalent methods for forming the thiazepine ring, particularly for the widely studied 1,5-benzothiazepine scaffold, involve the reaction of α,β-unsaturated carbonyl compounds (chalcones) with 2-aminothiophenol.[1][2] This reaction proceeds via a Michael addition of the thiol group, followed by an intramolecular cyclization.[2] Other methods include multicomponent reactions like the Biginelli-like synthesis, ring expansion reactions, and microwave-assisted organic synthesis (MAOS) which can offer advantages in terms of reaction time and yield.[3][4][5]
Q2: I am observing a significant amount of a byproduct with a six-membered ring instead of the desired seven-membered thiazepine. What is happening and how can I prevent it?
A2: You are likely observing the formation of a thiazine ring, a common side reaction in thiazepine synthesis, especially when using N-terminal cysteine peptides in conjugation with maleimides.[6] This rearrangement is often favored under neutral to basic pH conditions. To prevent this, consider performing the conjugation reaction under acidic conditions, which protonates the N-terminal amino group and prevents its intramolecular nucleophilic attack that leads to the six-membered ring.[6][7]
Q3: What are the key parameters to consider when optimizing for a higher yield of my thiazepine product?
A3: Several factors can significantly influence the yield of your thiazepine synthesis. These include the choice of catalyst, solvent, reaction temperature, and the quality of your starting materials. For instance, in the synthesis of 1,5-benzothiazepines from chalcones, catalysts like ferrous sulfate, zirconium oxychloride, and various green catalysts have been shown to be effective.[4] The solvent also plays a crucial role; for example, polyethylene glycol (PEG-400) has been demonstrated to give high yields in shorter reaction times compared to conventional solvents.[8] Optimizing the reaction temperature is also critical, as yields can decline at higher temperatures.[8]
Q4: Are there any "green" or environmentally friendly methods for thiazepine synthesis?
A4: Yes, several green chemistry approaches have been developed for thiazepine synthesis. These methods often utilize eco-friendly solvents like polyethylene glycol (PEG-400) or even fruit juices like mango juice as a catalyst.[8][9] Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and solvent usage.[3][4] These methods aim to minimize the use of hazardous reagents and solvents, reduce waste, and improve energy efficiency.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst- Inappropriate solvent- Suboptimal reaction temperature- Poor quality of starting materials (e.g., impure chalcones or 2-aminothiophenol)- Incomplete reaction | - Catalyst: Screen different catalysts (e.g., Lewis acids, solid-supported catalysts, or green catalysts). Ensure the catalyst is not deactivated.[4]- Solvent: Test a range of solvents. Greener solvents like PEG-400 have shown excellent results.[8]- Temperature: Optimize the reaction temperature. For some reactions, increasing the temperature beyond a certain point can decrease the yield.[8]- Starting Materials: Verify the purity of your starting materials by techniques like NMR or melting point analysis.- Reaction Time: Monitor the reaction progress using TLC to ensure it has gone to completion. |
| Formation of Thiazine Byproduct | - Reaction conditions are neutral or basic, favoring the 6-membered ring closure. | - Adjust the reaction pH to be acidic. This can be achieved by adding a catalytic amount of a protic acid like acetic acid or hydrochloric acid.[6][7] |
| Difficulty in Product Purification | - Presence of unreacted starting materials- Formation of closely related byproducts (e.g., thiazine)- Product is an oil or difficult to crystallize | - Chromatography: Use column chromatography with an optimized solvent system to separate the product from impurities. TLC can be used to determine the ideal solvent mixture.- Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent to improve purity.- Derivative Formation: In some cases, converting the product to a crystalline derivative can aid in purification. |
| Incomplete Consumption of Starting Materials | - Insufficient reaction time- Catalyst deactivation- Reversible reaction equilibrium | - Reaction Time: Extend the reaction time and monitor by TLC until the starting material spot disappears.- Catalyst: Add a fresh batch of catalyst or switch to a more robust catalyst.- Le Chatelier's Principle: If the reaction is reversible, consider removing a byproduct (e.g., water) to drive the equilibrium towards the product. |
Data Presentation
Table 1: Comparison of Catalysts for the Synthesis of 1,5-Benzothiazepines from Chalcones and 2-Aminothiophenol
| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Ferrous Sulfate (FeSO₄) | Not specified | 40 | Varied | Excellent | [4] |
| Zirconium Oxychloride (ZrOCl₂) | Dimethylformamide (DMF) | Room Temperature | Not specified | 60-90 | [4] |
| Zinc Acetate | None (Microwave) | Not specified | 2-3 min | 60-88 | [4] |
| Nano-biocatalyst (lipase on Fe₃O₄) | Not specified | Not specified | Not specified | 95 | [4] |
| Takemoto's Catalyst (VII) | Not specified | Not specified | Not specified | 97 | [4] |
Table 2: Effect of Solvent and Temperature on the Synthesis of 1,5-Benzothiazepine Derivatives
| Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| PEG-400 | 40 | 55 min | Moderate | [8] |
| PEG-400 | 60 | 55 min | >95 | [8] |
| PEG-400 | >60 | 55 min | Decreased | [8] |
| Dichloromethane | 60 | ~4 h | Lower | [8] |
| Ethanol | 60 | ~4 h | Lower | [8] |
| Acetonitrile | 60 | ~4 h | Lower | [8] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of Pyrido[3,2-f][3][8]thiazepines
This protocol describes a rapid, microwave-assisted method for the synthesis of pyrido[3,2-f][3][8]thiazepine derivatives.
Materials:
-
6-Hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide
-
α-haloketone
-
Ethanol
-
Potassium hydroxide
Procedure:
-
Dissolve 0.01 mol of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide in a warm ethanolic potassium hydroxide solution (prepared by dissolving 0.56 g of KOH in 50 mL of ethanol).
-
Add 0.01 mol of the appropriate α-haloketone to the solution.
-
Heat the reaction mixture in a microwave reactor at 500 W and 140 °C for 30 minutes.
-
After cooling, pour the reaction mixture into water.
-
Collect the precipitated solid by filtration.
-
Crystallize the crude product from ethanol to obtain the pure pyrido[3,2-f][3][8]thiazepine derivative.[3]
Protocol 2: Green Synthesis of 1,5-Benzothiazepines using Mango Juice as a Catalyst
This protocol outlines an environmentally friendly synthesis of 1,5-benzothiazepines using raw mango juice as a natural acid catalyst.
Materials:
-
Chalcone
-
2-aminothiophenol
-
Methanol
-
Raw mango juice
Procedure:
-
Dissolve 1 mmol of the chalcone in dry methanol.
-
Add 2-aminothiophenol to the solution.
-
Add 1 mL of raw mango juice as a catalyst.
-
Reflux the reaction mixture for 4-6 hours.
-
Allow the mixture to cool overnight.
-
A yellow solid product will precipitate.
-
Wash the solid with methanol to obtain the corresponding 1,5-benzothiazepine.[9]
Visualizations
Caption: Experimental workflow for the synthesis of thiazepine derivatives.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing reaction pathways for thiazepine and thiazine formation.
References
- 1. chemmethod.com [chemmethod.com]
- 2. researchgate.net [researchgate.net]
- 3. Microwave Assisted Synthesis and Unusual Coupling of Some Novel Pyrido[3,2-f][1,4]thiazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,5-Benzothiazepine Derivatives: Green Synthesis, In Silico and In Vitro Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ‘Synthesis, Characterization & Screening of Some Biologically Active Benzothiazepine Derivatives by using Mango Juice as an Eco-friendly Catalyst’ - INTERNATIONAL JOURNAL OF NOVEL RESEARCH AND DEVELOPMENT [openrgate.org]
Identification of side products in 4-Boc-1,4-thiazepan-6-ol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists encountering challenges in the synthesis of 4-Boc-1,4-thiazepan-6-ol. The focus is on the identification and mitigation of common side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most common and direct method is the N-protection of the secondary amine of 1,4-thiazepan-6-ol using di-tert-butyl dicarbonate (Boc₂O). This reaction is typically carried out in the presence of a base to yield the desired product.
Q2: What are the primary potential side products in this synthesis?
Given the presence of both a secondary amine and a hydroxyl group in the starting material, the primary side products are:
-
Di-Boc protected compound: tert-butyl 6-((tert-butoxycarbonyl)oxy)-1,4-thiazepane-4-carboxylate, where both the nitrogen and oxygen atoms are protected.
-
Unreacted starting material: 1,4-thiazepan-6-ol.
-
Over-alkylation products: Although less common with Boc protection, side reactions involving the tert-butyl cation can occur under certain conditions, especially during deprotection if that is a subsequent step.
Q3: How can I selectively protect the amine over the hydroxyl group?
Selective N-protection is achievable due to the higher nucleophilicity of the amine compared to the hydroxyl group.[1] Key strategies to enhance selectivity include:
-
Stoichiometric control: Use of 1.0 to 1.1 equivalents of Boc₂O.
-
Choice of base: A mild, non-nucleophilic base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) is recommended. Stronger bases might promote deprotonation and subsequent reaction of the hydroxyl group.[1]
-
Solvent selection: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used. Some literature suggests that conducting the reaction in water can enhance chemoselectivity for N-protection of amino alcohols.[2]
Q4: How can I detect the presence of the di-Boc side product?
The di-Boc side product can be identified using standard analytical techniques:
-
Thin Layer Chromatography (TLC): The di-Boc product will have a higher Rf value (be less polar) than the desired mono-Boc product and the starting material.
-
Mass Spectrometry (MS): The di-Boc product will have a molecular weight corresponding to the addition of two Boc groups.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will show two distinct tert-butyl signals, and ¹³C NMR will reveal two sets of carbonyl and quaternary carbon signals from the Boc groups.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired product with significant unreacted starting material. | 1. Insufficient Boc₂O. 2. Inadequate reaction time or temperature. 3. Ineffective base. | 1. Ensure accurate stoichiometry (1.0-1.1 eq. of Boc₂O). 2. Monitor the reaction by TLC and allow it to proceed to completion. Gentle warming (e.g., to 40°C) may be necessary. 3. Use a slight excess of a suitable base (e.g., 1.5-2.0 eq. of NaHCO₃). |
| Formation of a significant amount of the di-Boc side product. | 1. Excess Boc₂O used. 2. Use of a strong base (e.g., DMAP in excess, NaH) which deprotonates the hydroxyl group. 3. Prolonged reaction time at elevated temperatures. | 1. Carefully control the stoichiometry of Boc₂O to 1.0 equivalent. 2. Switch to a milder base like NaHCO₃ or K₂CO₃. Avoid using 4-dimethylaminopyridine (DMAP) as a catalyst if O-acylation is observed. 3. Run the reaction at room temperature and monitor closely by TLC to stop it upon consumption of the starting material. |
| Difficulty in purifying the product from the di-Boc side product. | The polarity of the mono-Boc and di-Boc products can be similar, making chromatographic separation challenging. | 1. Flash Column Chromatography: Use a shallow gradient of a suitable solvent system (e.g., ethyl acetate in hexanes) to improve separation. 2. Chemical Conversion: If separation is extremely difficult, consider treating the mixture with a mild base (e.g., K₂CO₃ in methanol) to selectively hydrolyze the less stable O-Boc carbonate ester, converting the di-Boc product back to the desired mono-Boc product. |
Data Presentation
Table 1: Expected Product and Side Product Masses
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-thiazepan-6-ol (Starting Material) | C₅H₁₁NOS | 133.21 | |
| This compound (Desired Product) | C₁₀H₁₉NO₃S | 233.33 | |
| tert-butyl 6-((tert-butoxycarbonyl)oxy)-1,4-thiazepane-4-carboxylate (Di-Boc Side Product) | C₁₅H₂₇NO₅S | 333.44 |
Experimental Protocols
Protocol 1: Selective N-Boc Protection of 1,4-thiazepan-6-ol
-
Dissolution: Dissolve 1,4-thiazepan-6-ol (1.0 eq.) in dichloromethane (DCM, approx. 10 mL per gram of starting material).
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 1.5 eq.) to the solution.
-
Boc₂O Addition: To the stirred suspension, add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in DCM dropwise at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexanes).
-
Work-up: Upon completion, filter the mixture to remove the inorganic base. Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Purification of Polar Thiazepane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar thiazepane derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying polar thiazepane derivatives?
A1: The primary challenges stem from the inherent polarity of the thiazepane core, which contains both nitrogen and sulfur heteroatoms. This polarity can lead to several issues:
-
Poor solubility in common non-polar organic solvents used in standard purification techniques.
-
Strong interaction with silica gel during column chromatography, resulting in broad peaks, tailing, or even irreversible adsorption.[1][2]
-
Co-elution with polar impurities , such as unreacted starting materials or polar byproducts.
-
Potential for degradation on acidic stationary phases like silica gel.
-
Difficulty in crystallization due to high solubility in polar solvents and the tendency to form oils.
Q2: What initial steps should I take to develop a purification strategy for a new polar thiazepane derivative?
A2: A systematic approach is crucial. Start with a small-scale analysis to determine the best course of action:
-
Assess Purity and Polarity: Use Thin Layer Chromatography (TLC) with a range of solvent systems (e.g., dichloromethane/methanol, ethyl acetate/heptane with additives) to get a preliminary idea of the polarity of your compound and the number of impurities.
-
Solubility Tests: Check the solubility of your crude product in various common laboratory solvents to identify potential candidates for chromatography or recrystallization.
-
Stability Check: Test the stability of your compound on a small amount of silica gel. Spot your compound on a TLC plate, let it sit for an hour, and then develop it to see if any degradation has occurred.[1]
Q3: When is recrystallization a suitable purification method for polar thiazepane derivatives?
A3: Recrystallization is an excellent option when your crude product is of relatively high purity (generally >80-90%) and you can identify a suitable solvent system.[3] For some thiazepine derivatives, recrystallization from solvents like ethanol has been reported to be effective.[4][5] The ideal solvent should fully dissolve your compound at an elevated temperature but have low solubility at room temperature or below, while impurities should remain in solution at all temperatures.[2][6][7]
Q4: Can I use normal-phase chromatography for highly polar thiazepane derivatives?
A4: Yes, but it often requires modifications to standard procedures. Due to the high polarity, you will likely need a highly polar mobile phase (e.g., a high percentage of methanol in dichloromethane). To counteract the strong interaction with the silica gel and reduce peak tailing, it is common to add a small amount of a basic modifier like ammonium hydroxide or triethylamine to the eluent.[1][2]
Q5: What are the alternatives to normal-phase silica gel chromatography?
A5: If your polar thiazepane derivative proves difficult to purify on silica gel, consider these alternatives:
-
Reverse-Phase Chromatography (C18): This is often the best choice for highly polar compounds. The stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with additives like formic acid or TFA for peak shaping) is used.[1]
-
Alumina Chromatography: Alumina is a basic stationary phase and can be a good alternative to silica for purifying basic compounds like many thiazepane derivatives.[2]
-
Ion-Exchange Chromatography: If your thiazepane derivative has a readily ionizable group, ion-exchange chromatography can be a very effective purification method.
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative High-Performance Liquid Chromatography (HPLC) on either normal or reverse-phase columns can be employed.
Troubleshooting Guides
Issue 1: The compound streaks badly or does not move from the baseline on a silica gel TLC plate, even with a high concentration of polar solvent.
| Possible Cause | Troubleshooting Step |
| Strong interaction with acidic silica gel | Add a basic modifier to your eluent. For example, prepare a stock solution of 1-2% ammonium hydroxide or triethylamine in methanol and add this to your mobile phase (e.g., 90:10:1 DCM:MeOH:NH4OH solution).[1][2] |
| Compound is too polar for the chosen solvent system | Switch to a more polar solvent system. Consider using solvent systems containing alcohols like ethanol or isopropanol. For extremely polar compounds, a switch to reverse-phase chromatography is recommended.[1] |
| Compound may be a salt | If your reaction involved acidic or basic conditions, your compound might be a salt. Try to neutralize the crude product before chromatography. |
| Insoluble impurities are being spotted | Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate. If not fully soluble, filter the sample through a small plug of cotton or a syringe filter. |
Issue 2: The compound appears to decompose on the silica gel column.
| Possible Cause | Troubleshooting Step |
| Acid-sensitivity of the thiazepane derivative | Deactivate the silica gel by pre-treating it with a solution of triethylamine in your non-polar solvent (e.g., 1% triethylamine in hexane), then pack the column as usual. Alternatively, use a different stationary phase like alumina, which is basic.[2] |
| Unstable functional groups | If the thiazepane derivative contains sensitive functional groups, consider protecting them before purification and then deprotecting them after the purification is complete.[2] |
| Reaction with the eluent | Ensure your eluent is compatible with your compound. For example, using methanol with certain acidic compounds can lead to esterification. |
Issue 3: Recrystallization attempts result in an oil, not crystals.
| Possible Cause | Troubleshooting Step |
| The compound is not pure enough to crystallize | The presence of significant impurities can inhibit crystal formation. Try a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove some of the impurities before attempting recrystallization. |
| The cooling process is too rapid | Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can then place it in an ice bath or refrigerator to maximize crystal formation.[3] |
| The solution is not sufficiently saturated | If too much solvent was added, carefully evaporate some of the solvent and attempt to cool the solution again.[6] |
| Inappropriate solvent system | Experiment with different solvents or solvent pairs. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes cloudy, then add a small amount of the "good" solvent to clarify and allow to cool.[8] |
| Compound has a low melting point | If the compound's melting point is close to the boiling point of the solvent, it may "oil out." Choose a lower-boiling point solvent.[2] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography of a Polar Thiazepane Derivative on Silica Gel
-
Slurry Preparation: In a beaker, add silica gel to your chosen non-polar solvent (e.g., hexane or dichloromethane). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.
-
Sample Loading: Dissolve the crude thiazepane derivative in a minimal amount of the eluent or a stronger solvent. If solubility is an issue, the crude product can be adsorbed onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a dry powder.
-
Elution: Carefully add the prepared sample to the top of the column. Begin elution with your chosen solvent system, starting with a lower polarity and gradually increasing the polarity as the separation proceeds. For a polar thiazepane, a typical gradient might be from 100% dichloromethane to a 9:1 mixture of dichloromethane and methanol, with 0.5% ammonium hydroxide added to the methanol.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified thiazepane derivative.
Protocol 2: General Procedure for Recrystallization of a Polar Thiazepane Derivative
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential solvent. Heat the mixture to the solvent's boiling point. A good solvent will dissolve the compound when hot but not when cold. Ethanol, methanol, or isopropanol are often good starting points for polar compounds.[5][8]
-
Dissolution: Place the crude thiazepane derivative in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves. Use the minimum amount of hot solvent necessary.[6]
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this cooling period.
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Data Presentation
Table 1: Example Solvent Systems for Chromatography of Polar Heterocycles
| Chromatography Type | Stationary Phase | Typical Mobile Phase | Modifier (if needed) | Best Suited For |
| Normal-Phase | Silica Gel | Dichloromethane/Methanol (98:2 to 90:10) | 0.5-2% Triethylamine or NH4OH[2] | Moderately polar thiazepane derivatives. |
| Normal-Phase | Alumina (Basic) | Ethyl Acetate/Hexane (50:50 to 100:0) | None | Basic thiazepane derivatives that are sensitive to acidic silica gel.[2] |
| Reverse-Phase | C18 Silica | Water/Acetonitrile or Water/Methanol (95:5 to 5:95) | 0.1% Formic Acid or TFA | Highly polar or water-soluble thiazepane derivatives. |
Mandatory Visualization
Caption: Troubleshooting workflow for purifying polar thiazepane derivatives.
Caption: Decision tree for selecting a purification method.
References
- 1. Efficient Synthesis of 1,4-Thiazepanones and 1,4-Thiazepanes as 3D Fragments for Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. community.wvu.edu [community.wvu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. rubingroup.org [rubingroup.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
Stability and degradation pathways of 4-Boc-1,4-thiazepan-6-ol
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in 4-Boc-1,4-thiazepan-6-ol that might be susceptible to degradation?
A1: The primary sites of potential degradation are:
-
t-Butoxycarbonyl (Boc) group: This protecting group is labile under acidic conditions.
-
Thioether (-S-) linkage: The sulfur atom is susceptible to oxidation.
-
Secondary alcohol (-OH group): This group can undergo oxidation to a ketone.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: In a refrigerator or freezer at temperatures between -20°C and 4°C.
-
Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protected from light, especially UV light.
-
Moisture: In a tightly sealed container with a desiccant to prevent hydrolysis.
Q3: What solvents are recommended for dissolving this compound for short-term experimental use?
A3: For short-term use, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, or dimethyl sulfoxide (DMSO) are generally suitable. Avoid acidic or strongly basic solvents to prevent premature deprotection or other side reactions. The choice of solvent will also depend on the specific reaction or analytical method being used.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected loss of the Boc group during an experiment. | The reaction or storage conditions are too acidic. | Buffer the reaction mixture to a neutral or slightly basic pH. Ensure all solvents and reagents are free from acidic impurities. |
| Formation of an unexpected product with a higher molecular weight. | Oxidation of the thioether to a sulfoxide or sulfone. | Degas solvents and run reactions under an inert atmosphere. Avoid strong oxidizing agents unless intended. |
| Appearance of a new peak corresponding to a ketone in analytical data (e.g., IR, NMR). | Oxidation of the secondary alcohol. | Use purified, peroxide-free solvents. Store the compound and reaction mixtures protected from air and light. |
| Compound appears to be unstable in solution over time. | Solvent-mediated degradation. | Prepare solutions fresh before use. If storage in solution is necessary, conduct a preliminary stability study in different solvents to identify the most suitable one. |
| Inconsistent analytical results (e.g., varying purity by HPLC). | On-column degradation or aggregation. | Modify HPLC method parameters: adjust pH of the mobile phase, screen different column stationary phases, or use a lower column temperature. |
Hypothetical Forced Degradation Data
The following table summarizes potential degradation outcomes for this compound under various stress conditions. This is a predictive guide for a forced degradation study.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradant(s) (Hypothetical) |
| 0.1 M HCl | 24 h | 60°C | 85% | 1,4-thiazepan-6-ol (Deprotection) |
| 0.1 M NaOH | 24 h | 60°C | < 5% | Minimal degradation |
| 3% H₂O₂ | 24 h | 25°C | 40% | This compound-1-oxide (Sulfoxide) |
| Heat (Solid State) | 72 h | 80°C | < 2% | Minimal degradation |
| Photolytic (in Methanol) | 24 h | 25°C | 15% | Mixture of oxidative and other minor degradants |
Experimental Protocols
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature (25°C) for 24 hours, protected from light.
-
Dilute with mobile phase for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid this compound in a controlled temperature oven at 80°C for 72 hours.
-
After the exposure period, dissolve the sample in a suitable solvent for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (e.g., in methanol or acetonitrile) to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) for 24 hours.
-
A control sample should be kept in the dark under the same conditions.
-
Analyze the exposed sample.
-
-
Analysis: Analyze all samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and mass spectrometry to identify and quantify the degradants.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Hypothetical degradation pathways of this compound.
Technical Support Center: Stereoselective Synthesis of 1,4-Thiazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of 1,4-thiazepan-6-ol. Our focus is to address common challenges encountered during experimental work and to provide actionable solutions to improve stereoselectivity.
Troubleshooting Guide: Improving Stereoselectivity
This guide addresses specific issues that can arise during the synthesis of 1,4-thiazepan-6-ol, with a focus on the critical stereocenter at the C6 position, typically introduced via the reduction of a 1,4-thiazepan-6-one precursor.
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Diastereoselectivity (poor dr) | 1. Achiral Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often provide poor facial selectivity for the ketone reduction. 2. Substrate Conformation: The conformational flexibility of the seven-membered thiazepane ring can lead to multiple low-energy transition states, resulting in a mixture of diastereomers. 3. Protecting Group Influence: The nature of the protecting group on the nitrogen atom can influence the steric environment around the carbonyl group. | 1. Employ Bulky/Stereodirecting Reducing Agents: Utilize reagents known to exhibit high diastereoselectivity in the reduction of cyclic ketones. Examples include L-Selectride® or K-Selectride®. These bulky reagents favor approach from the less sterically hindered face. 2. Substrate Control: If the substrate has existing stereocenters, their steric influence can be exploited. Lowering the reaction temperature can enhance the energy difference between competing transition states, often leading to improved diastereoselectivity. 3. Protecting Group Modification: The use of a bulky N-protecting group (e.g., Boc, Cbz) can alter the conformational preference of the ring and sterically shield one face of the carbonyl, thereby directing the hydride attack. |
| Low Enantioselectivity (poor ee) | 1. Use of an Achiral Catalyst/Reagent: Non-chiral reagents will produce a racemic mixture of the alcohol. 2. Ineffective Chiral Catalyst: The chosen chiral catalyst may not be optimal for the specific substrate. 3. Suboptimal Reaction Conditions: Temperature, solvent, and concentration can significantly impact the enantioselectivity of catalytic reactions. | 1. Implement Asymmetric Reduction Strategies: a. Corey-Bakshi-Shibata (CBS) Reduction: This is a highly reliable method for the enantioselective reduction of ketones.[1][2] Use of a chiral oxazaborolidine catalyst with a borane source (e.g., BH₃·THF or BH₃·SMe₂) can provide high enantiomeric excess.[1][2] b. Chiral Hydride Reagents: Stoichiometric chiral reducing agents, such as those derived from lithium aluminum hydride (LAH) and chiral diols (e.g., BINOL-H), can be effective. c. Biocatalysis: Alcohol dehydrogenases (ADHs) can exhibit excellent enantio- and diastereoselectivity in the reduction of ketones. A screening of different ADHs may be necessary to find an optimal enzyme. |
| Incomplete Reaction or Side Product Formation | 1. Steric Hindrance: Bulky protecting groups or substituents on the thiazepane ring may hinder the approach of the reducing agent. 2. Chelation Control: The presence of the nitrogen and sulfur atoms in the ring could lead to chelation with certain metal-based reducing agents, potentially altering reactivity and selectivity. 3. Protecting Group Instability: The N-protecting group might be unstable under the reaction conditions. | 1. Choice of Reducing Agent: If steric hindrance is an issue, a smaller reducing agent might be necessary, although this could compromise stereoselectivity. Alternatively, a more reactive reagent could be employed. 2. Non-Chelating Conditions: If undesired chelation is suspected, switching to non-metallic reducing systems (e.g., CBS reduction) or using additives that can disrupt chelation might be beneficial. 3. Protecting Group Selection: Ensure the chosen N-protecting group is stable to the reduction conditions. For instance, a Boc group is generally stable to hydride reducing agents but can be cleaved under acidic conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 1,4-thiazepan-6-ol?
A1: A prevalent strategy involves the synthesis of a 1,4-thiazepan-6-one precursor followed by a stereoselective reduction of the ketone. The precursor can potentially be synthesized through methods like Dieckmann condensation of a suitable amino ester or via ring-closing metathesis of an acyclic precursor containing both an alkene and a sulfonamide.
Q2: How can I control the relative stereochemistry (syn vs. anti) of the alcohol and any other substituents on the ring?
A2: The relative stereochemistry is primarily determined during the ketone reduction step.
-
For a syn relationship: This can often be achieved through chelation control if a suitable N-protecting group and a chelating reducing agent (e.g., those containing Zn²⁺ or other Lewis acidic metals) are used.
-
For an anti relationship: Non-chelating, sterically demanding reducing agents (e.g., L-Selectride®) or following the Felkin-Anh model for non-chelating conditions will typically favor the anti product.
Q3: Which analytical techniques are best for determining the diastereomeric ratio (dr) and enantiomeric excess (ee)?
A3:
-
Diastereomeric Ratio (dr): This can usually be determined by ¹H NMR spectroscopy by integrating the signals of diastereotopic protons.
-
Enantiomeric Excess (ee): Chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC) are the most common and reliable methods. Derivatization with a chiral agent (e.g., Mosher's acid) to form diastereomers that can be distinguished by standard NMR or chromatography is also a viable option.
Q4: Can I use a chiral auxiliary approach to control stereoselectivity?
A4: Yes, a chiral auxiliary can be incorporated into the precursor molecule. For instance, starting with a chiral amino acid to construct the thiazepane ring can introduce a stereocenter that directs the facial selectivity of the subsequent ketone reduction. The auxiliary can then be removed in a later step.
Key Experimental Protocols
Protocol 1: Synthesis of N-Boc-1,4-thiazepan-6-one (Hypothetical Route via Dieckmann Condensation)
This protocol outlines a potential synthetic route to the key ketone precursor.
-
Esterification: React N-Boc-2-aminoethanethiol with ethyl bromoacetate in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) in a suitable solvent like acetonitrile at room temperature to yield the corresponding thioether.
-
Amidation: Couple the resulting thioether with a suitable amino acid derivative (e.g., N-Boc-glycine) using a standard peptide coupling reagent like HATU or HOBt/EDC to form the diester precursor.
-
Dieckmann Condensation: Treat the diester with a strong base such as sodium ethoxide or potassium tert-butoxide in an anhydrous solvent like toluene or THF at elevated temperature. This will induce an intramolecular Claisen condensation to form the β-keto ester.
-
Hydrolysis and Decarboxylation: Acidic workup followed by heating will hydrolyze the ester and promote decarboxylation to yield N-Boc-1,4-thiazepan-6-one.
Protocol 2: Stereoselective Reduction of N-Boc-1,4-thiazepan-6-one via CBS Reduction
This protocol provides a method for the enantioselective reduction of the ketone precursor.
-
Preparation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add a solution of (R)- or (S)-CBS catalyst (typically 5-10 mol%) in anhydrous THF.
-
Borane Addition: Cool the solution to the recommended temperature (often -78 °C to 0 °C) and slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (typically 1.0-1.5 equivalents).
-
Substrate Addition: Slowly add a solution of N-Boc-1,4-thiazepan-6-one in anhydrous THF to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of methanol at low temperature.
-
Workup: Allow the mixture to warm to room temperature, and then perform an aqueous workup. The product is typically extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to afford the desired enantioenriched 1,4-thiazepan-6-ol.
Data Presentation
The following tables summarize expected outcomes for the reduction of a generic cyclic β-amino ketone under various conditions, based on literature precedents for similar systems. This data should be used as a guide for optimizing the synthesis of 1,4-thiazepan-6-ol.
Table 1: Diastereoselective Reduction of a Cyclic β-Amino Ketone
| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (anti:syn) |
| 1 | NaBH₄ | MeOH | 0 | ~ 60:40 |
| 2 | L-Selectride® | THF | -78 | > 95:5 |
| 3 | K-Selectride® | THF | -78 | > 95:5 |
| 4 | LiAlH(OtBu)₃ | THF | -78 | < 5:95 (Chelation Control) |
Table 2: Enantioselective Reduction via CBS Catalysis
| Entry | Catalyst (mol%) | Borane Source | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS (10) | BH₃·SMe₂ | THF | -20 | > 95 |
| 2 | (S)-CBS (10) | BH₃·SMe₂ | THF | -20 | > 95 |
| 3 | (R)-CBS (10) | BH₃·THF | THF | 0 | ~ 90 |
| 4 | (R)-CBS (5) | BH₃·SMe₂ | Toluene | -40 | > 98 |
Visualizations
Synthetic Workflow for Stereoselective Synthesis of 1,4-Thiazepan-6-ol
Caption: General workflow for the synthesis of 1,4-thiazepan-6-ol.
Troubleshooting Logic for Low Stereoselectivity
Caption: Decision tree for addressing low stereoselectivity.
References
Preventing oxidation of the sulfide in 4-Boc-1,4-thiazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of the sulfide in 4-Boc-1,4-thiazepan-6-ol to its corresponding sulfoxide.
Troubleshooting Guide
This guide addresses common issues encountered during the handling, storage, and use of this compound that may lead to its oxidation.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Formation of sulfoxide impurity detected by HPLC/LC-MS. | 1. Exposure to atmospheric oxygen: The sulfide moiety is susceptible to oxidation in the presence of air. 2. Storage in a non-inert atmosphere: Prolonged storage in containers with air headspace will lead to gradual oxidation. 3. Use of non-degassed solvents: Solvents saturated with dissolved oxygen can promote oxidation. 4. Presence of oxidizing contaminants: Impurities in solvents or reagents may initiate oxidation. | 1. Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line with nitrogen or argon). 2. Store the compound in a tightly sealed container, preferably under an inert gas. For long-term storage, consider flushing the container with nitrogen or argon before sealing. 3. Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas, freeze-pump-thaw cycles, or sonication under vacuum. 4. Use high-purity, freshly opened solvents and reagents whenever possible. |
| Inconsistent reaction outcomes or reduced product yield. | Partial oxidation of the starting material: If a portion of the this compound has oxidized to the sulfoxide, it may not participate in the desired reaction, leading to lower yields or the formation of unexpected byproducts. | 1. Analyze the starting material: Before use, check the purity of the this compound by HPLC or ¹H NMR to quantify the amount of sulfoxide impurity. 2. Purify the starting material if necessary: If significant oxidation has occurred, purify the compound by column chromatography to remove the more polar sulfoxide. 3. Incorporate an antioxidant: For reactions sensitive to oxidation, consider adding a small amount of a compatible antioxidant, such as Butylated Hydroxytoluene (BHT), to the reaction mixture. |
| Difficulty distinguishing between the sulfide and sulfoxide by TLC. | Similar polarities: The sulfide and its corresponding sulfoxide may have close Rf values on TLC, making them difficult to resolve. | 1. Use a different solvent system: Experiment with various solvent systems with different polarities to improve separation. A more polar eluent system is likely to provide better separation, with the sulfoxide having a lower Rf. 2. Use a visualizing stain: Stains like potassium permanganate can help differentiate between the two spots, as the sulfide may react more readily. 3. Confirm with a more sensitive technique: Rely on HPLC or LC-MS for accurate quantification of the two species. |
| ¹H NMR spectrum shows unexpected peaks. | Presence of the sulfoxide: The oxidation of the sulfide to a sulfoxide will result in a different chemical environment for the neighboring protons, leading to new signals in the ¹H NMR spectrum. The protons adjacent to the sulfur will typically shift downfield upon oxidation. | 1. Compare with reference spectra: If available, compare the experimental spectrum with reference spectra for both the pure sulfide and the sulfoxide. 2. Look for characteristic shifts: Protons on the carbons alpha to the sulfur (positions 3 and 5 of the thiazepane ring) will be deshielded and shift to a higher ppm value in the sulfoxide compared to the sulfide. The proton on the carbon bearing the hydroxyl group (position 6) may also be affected. |
Frequently Asked Questions (FAQs)
Q1: How can I prevent the oxidation of this compound during routine laboratory use?
A1: The most effective way to prevent oxidation is to minimize its exposure to oxygen. This can be achieved by:
-
Working under an inert atmosphere: Whenever possible, handle the compound inside a glove box or using a Schlenk line flushed with an inert gas like nitrogen or argon.
-
Using degassed solvents: Dissolved oxygen in solvents is a common cause of oxidation. Degas your solvents before use.
-
Proper storage: Store the compound in a well-sealed container, and for long-term storage, flush the headspace with an inert gas before sealing. Store in a cool, dark place.
Q2: Are there any chemical additives I can use to prevent oxidation?
A2: Yes, antioxidants can be added to solutions of this compound to inhibit oxidation. Two common and compatible antioxidants are:
-
Butylated Hydroxytoluene (BHT): A radical scavenger that is effective at low concentrations.
-
Ascorbic Acid (Vitamin C): A reducing agent that can scavenge oxygen.[1][2]
It is crucial to ensure that the chosen antioxidant does not interfere with any subsequent reactions.
Q3: Is the Boc protecting group stable under the conditions used to prevent sulfide oxidation?
A3: The Boc (tert-butoxycarbonyl) protecting group is generally stable under the mild, non-acidic conditions used to prevent sulfide oxidation.[3] It is resistant to the low concentrations of antioxidants like BHT and ascorbic acid and is not affected by storage under an inert atmosphere. Avoid strongly acidic conditions, as these will cleave the Boc group.
Q4: How can I detect and quantify the amount of sulfoxide impurity in my sample?
A4: The most reliable methods for detecting and quantifying the sulfoxide impurity are:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can effectively separate the more polar sulfoxide from the parent sulfide, allowing for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides separation and mass identification, confirming the presence of the sulfoxide.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the sulfoxide, as the protons adjacent to the sulfur will have different chemical shifts. Integration of the respective signals can provide a quantitative estimate.
Experimental Protocols
Protocol 1: Handling and Storage of this compound under an Inert Atmosphere
-
Preparation of Glassware: Ensure all glassware is thoroughly dried in an oven at >100 °C for at least 4 hours to remove any adsorbed water.
-
Assembly and Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. Allow the glassware to cool to room temperature under the inert atmosphere.
-
Transfer of Solid: If the compound is a solid, perform the transfer inside a glove box. If a glove box is not available, use a positive flow of inert gas to protect the compound during transfer.
-
Dissolution: Add degassed solvent to the flask containing the compound via a cannula or a syringe.
-
Storage: For long-term storage, dissolve the compound in a degassed solvent and store the solution in a sealed flask with an inert atmosphere in a refrigerator. For solid storage, place the vial inside a larger container with a desiccant and an inert atmosphere.
Protocol 2: Use of Butylated Hydroxytoluene (BHT) as an Antioxidant
-
Prepare a BHT stock solution: Dissolve BHT in the desired reaction solvent to make a stock solution of known concentration (e.g., 1 mg/mL).
-
Add BHT to the solution: To the solution of this compound, add the BHT stock solution to achieve a final concentration of 50-200 ppm (0.005-0.02% w/v).
-
Mix thoroughly: Ensure the BHT is completely dissolved and evenly distributed in the solution.
-
Proceed with the experiment: The presence of BHT will help to quench radical-initiated oxidation processes.
Protocol 3: Monitoring Sulfide Oxidation by HPLC
-
Sample Preparation: Prepare a sample of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
-
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid. For example, start with 95% A and 5% B, then ramp to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: The sulfoxide, being more polar, will typically have a shorter retention time than the parent sulfide. The relative peak areas can be used to determine the percentage of oxidation.
Visualizations
Caption: Oxidation of the sulfide in this compound to the corresponding sulfoxide.
Caption: A workflow for troubleshooting and preventing the oxidation of this compound.
Caption: Mechanism of antioxidant protection against sulfide oxidation.
References
Technical Support Center: Production of 4-Boc-1,4-thiazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Boc-1,4-thiazepan-6-ol. The information is presented in a question-and-answer format to directly address potential challenges during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for the preparation of this compound?
A common and efficient synthetic strategy involves a two-step process. The first step is the formation of the 1,4-thiazepanone ring system, followed by the reduction of the ketone to the desired alcohol. Specifically, this involves:
-
Step 1: Synthesis of tert-butyl 6-oxo-1,4-thiazepane-4-carboxylate (4-Boc-1,4-thiazepan-6-one). This is typically achieved through a one-pot conjugate addition and cyclization reaction between N-Boc-cysteamine and an appropriate α,β-unsaturated ester.[1]
-
Step 2: Reduction of the ketone. The resulting 4-Boc-1,4-thiazepan-6-one is then reduced to this compound using a suitable reducing agent, such as sodium borohydride.
References
Technical Support Center: 4-Boc-1,4-thiazepan-6-ol Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering incomplete Boc deprotection of 4-Boc-1,4-thiazepan-6-ol.
Troubleshooting Guide
Issue: Incomplete removal of the Boc protecting group from this compound.
This guide will help you diagnose and resolve common issues leading to incomplete deprotection reactions.
Q1: My TLC/LC-MS analysis shows a significant amount of starting material remaining after the standard deprotection time. What are the likely causes and how can I fix this?
Possible Causes & Solutions:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be strong enough to fully cleave the Boc group in a timely manner.
-
Solution 1 (TFA): If using trifluoroacetic acid (TFA) in dichloromethane (DCM), try increasing the concentration of TFA. A common starting point is 20-50% TFA in DCM.[1] If this is ineffective, using neat TFA is an option, but care should be taken to monitor for potential side reactions.[2]
-
Solution 2 (HCl): For reactions using HCl, ensure you are using a sufficiently concentrated solution, such as 4M HCl in 1,4-dioxane.[1][3][4][5] You can also try switching to this reagent if you are using a less concentrated or different HCl source.
-
-
Short Reaction Time: The reaction may simply need more time to go to completion.
-
Low Temperature: Standard Boc deprotections are typically run at room temperature.[6] If your lab temperature is on the cooler side, this could slow down the reaction rate.
-
Solution: Ensure the reaction is being conducted at a standard room temperature (20-25°C). Gentle warming (e.g., to 40-50°C) can be attempted, but should be done cautiously as it can increase the risk of side reactions.[3]
-
-
Reagent Degradation: The acid used for deprotection may have degraded over time.
-
Solution: Use a fresh bottle of TFA or a recently purchased solution of HCl in dioxane. TFA is hygroscopic and its effectiveness can be reduced by water contamination.
-
Troubleshooting Workflow for Incomplete Deprotection
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Q2: I observe multiple spots on my TLC plate, some of which are not my starting material or desired product. What could these be?
Possible Side Reactions & Solutions:
-
Tert-butylation: The tert-butyl cation generated during the deprotection is an electrophile and can alkylate nucleophilic sites on your molecule or in the reaction mixture.[7] The sulfur atom in the thiazepane ring is a potential site for such a side reaction.
-
Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or thioanisole.[7]
-
-
Degradation of the Thiazepane Ring: Although less common, highly aggressive acidic conditions could potentially lead to ring opening or other degradation pathways.
-
Solution: Consider using milder deprotection conditions. This could involve using a lower concentration of acid, performing the reaction at 0°C, or exploring alternative, non-acidic deprotection methods.[8]
-
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection of a substrate like this compound?
Standard conditions typically involve strong acids. The two most common methods are:
-
Trifluoroacetic Acid (TFA): A solution of 20-50% TFA in a chlorinated solvent like dichloromethane (DCM) is stirred with the substrate at room temperature for 1-4 hours.[1][9]
-
Hydrogen Chloride (HCl): A 4M solution of HCl in an ether-based solvent like 1,4-dioxane is commonly used. The reaction is typically run at room temperature for 1-16 hours.[1][3][4][5]
Q2: How should I monitor the progress of the deprotection reaction?
Thin-Layer Chromatography (TLC) is a convenient method. Use a solvent system that gives good separation between your starting material (this compound) and the product (1,4-thiazepan-6-ol). The Boc-protected starting material will be less polar and have a higher Rf value than the deprotected amine product. Staining with ninhydrin can be helpful as it will stain the primary or secondary amine of the product but not the Boc-protected starting material.
Q3: Are there any non-acidic methods to remove a Boc group if my compound is acid-sensitive?
Yes, while acidic cleavage is most common, alternative methods exist for acid-sensitive substrates. These are generally less common for simple deprotections but can be useful in specific cases:
-
Thermal Deprotection: Heating the Boc-protected compound in a suitable solvent, sometimes with microwave assistance, can cleave the Boc group.[10][11]
-
Lewis Acids: Reagents like TMSI or ZnBr₂ can be used for deprotection under non-protic conditions.[6][12]
-
Alternative Reagents: A method using oxalyl chloride in methanol has been reported as a mild alternative for deprotecting various N-Boc compounds.[13][14]
Q4: Can the sulfur atom in the thiazepane ring cause problems during deprotection?
Yes, sulfur atoms can be nucleophilic and are susceptible to side reactions like S-alkylation by the tert-butyl cation formed during deprotection.[7] While this is a greater concern for methionine-containing peptides, it is a possibility for any sulfur-containing heterocycle. Using a scavenger like thioanisole can help mitigate this issue.[7]
Quantitative Data Summary
The following table summarizes common conditions for Boc deprotection based on literature precedents.
| Reagent/Method | Solvent | Concentration | Temperature | Typical Time | Notes |
| TFA | Dichloromethane (DCM) | 20-50% (v/v) | Room Temp | 0.5 - 4 h | Most common method. Can be run with neat TFA.[1][2][9] |
| HCl | 1,4-Dioxane | 4 M | Room Temp | 1 - 16 h | Good alternative to TFA; product precipitates as HCl salt.[1][3][4][5] |
| HCl | Methanol (MeOH) | ~4 M | Room Temp - 50°C | 12 - 24 h | Can be used if dioxane is not preferred.[3] |
| Oxalyl Chloride | Methanol (MeOH) | 3 equivalents | Room Temp | 1 - 4 h | A milder, non-TFA/HCl alternative.[13][14] |
| Thermal | TFE or HFIP | N/A (neat solvent) | Reflux / 150°C (MW) | 1 - 12 h | Useful for acid-sensitive substrates.[11] |
Experimental Protocols
Protocol 1: Boc Deprotection using TFA/DCM
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, approx. 0.1 M solution).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 10-20 eq, or as a 20-50% solution in DCM) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
Co-evaporate the residue with a solvent like toluene or isopropanol to help remove residual TFA.[1]
-
The resulting amine TFA salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a mild aqueous base (e.g., sat. NaHCO₃ solution) followed by extraction and drying of the organic layer.
Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane
-
Dissolve this compound (1.0 eq) in a minimal amount of a co-solvent like methanol or DCM if needed for solubility.
-
To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5-10 eq).[1][3]
-
Stir the mixture at room temperature for 2-16 hours. Often, the deprotected amine hydrochloride salt will precipitate from the solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If a precipitate has formed, it can be collected by filtration, washed with a cold solvent like diethyl ether, and dried under vacuum.
-
If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[3]
General Boc Deprotection Mechanism
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. rsc.org [rsc.org]
- 3. Boc Deprotection - HCl [commonorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. reddit.com [reddit.com]
- 9. scribd.com [scribd.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Resolving Complex NMR Spectra of 4-Boc-1,4-thiazepan-6-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving complex NMR spectra of 4-Boc-1,4-thiazepan-6-ol and structurally related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the 1H NMR spectrum of this compound so complex?
A1: The complexity of the 1H NMR spectrum arises from several factors:
-
Restricted Conformation: The seven-membered thiazepane ring is flexible and can exist in multiple conformations (e.g., chair, boat) that may be in slow exchange on the NMR timescale. This can lead to broad peaks or even the appearance of multiple sets of signals for the ring protons.
-
Diastereotopic Protons: The methylene protons on the thiazepane ring are often diastereotopic, meaning they are chemically non-equivalent. This results in each proton of a CH2 group having a different chemical shift and coupling to each other (geminal coupling), as well as to neighboring protons (vicinal coupling), leading to complex multiplet patterns.
-
Signal Overlap: The chemical shifts of the various methylene groups in the heterocyclic ring may be very similar, causing their signals to overlap and making it difficult to discern individual coupling patterns.[1]
-
Rotamers: The bulky tert-butoxycarbonyl (Boc) protecting group can hinder rotation around the N-C bond, leading to the presence of rotamers (rotational isomers) that are observable by NMR. This can result in a doubling of some or all of the signals in the spectrum.[1]
Q2: What are the expected chemical shift regions for the key protons in this compound?
A2: While the exact chemical shifts can vary depending on the solvent and temperature, the following are approximate expected regions:
-
Boc group (-C(CH3)3): A sharp singlet integrating to 9 protons, typically in the upfield region around 1.3-1.5 ppm.[2]
-
Thiazepane ring protons (CH2): A series of complex multiplets, likely between 2.5 and 4.0 ppm. Protons adjacent to the nitrogen and sulfur atoms will generally be further downfield.
-
Proton on the carbon bearing the hydroxyl group (-CH-OH): A multiplet, potentially between 3.5 and 4.5 ppm. Its chemical shift is sensitive to solvent and hydrogen bonding.
-
Hydroxyl proton (-OH): A broad singlet that can appear over a wide chemical shift range. Its position is highly dependent on concentration, temperature, and solvent. This peak will exchange with D2O.[1]
Q3: How can I confirm the presence of the hydroxyl (-OH) and amine (-NH, if deprotected) protons?
A3: The most straightforward method is a D2O exchange experiment. Add a drop of deuterium oxide (D2O) to your NMR sample, shake it vigorously, and re-acquire the 1H NMR spectrum. The peak corresponding to the exchangeable proton (-OH or -NH) will either disappear or significantly decrease in intensity.[1]
Troubleshooting Guides
Problem 1: Severely Overlapping and Unresolved Multiplets in the Ring Proton Region
Symptoms:
-
A broad, unresolved "hump" of signals in the 2.5-4.0 ppm region.
-
Inability to determine coupling constants or even the number of distinct signals.
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Solvent Choice | Change the NMR solvent. Aromatic solvents like benzene-d6 or toluene-d8 can induce different chemical shifts (aromatic solvent-induced shifts, ASIS) and may resolve overlapping signals. Other polar solvents like acetonitrile-d3 or DMSO-d6 can also be effective.[1] |
| Sub-optimal Spectrometer Frequency | If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 500 MHz or higher). Higher magnetic fields increase the chemical shift dispersion in Hertz, which can resolve overlapping multiplets. |
| Temperature-Dependent Conformational Exchange | Acquire spectra at different temperatures (variable temperature NMR). If the spectrum sharpens at higher temperatures, it indicates that you are observing an intermediate exchange regime. At a sufficiently high temperature, the conformational exchange may become fast on the NMR timescale, leading to a time-averaged, simpler spectrum. Conversely, cooling the sample may slow the exchange enough to resolve the signals of individual conformers. |
| Complex Spin Systems | Employ 2D NMR techniques to resolve correlations. A 1H-1H COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, helping to trace out the spin systems within the thiazepane ring.[3][4] A 1H-13C HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, which is invaluable for assigning both the 1H and 13C spectra.[3][4][5] |
Problem 2: Broad or Doubled Peaks Throughout the Spectrum
Symptoms:
-
Most or all of the signals in the spectrum are broad.
-
You observe two distinct sets of signals for what should be a single compound.
Possible Causes and Solutions:
| Cause | Solution |
| Presence of Rotamers (due to the Boc group) | This is a common issue with bulky protecting groups. Acquire the spectrum at a higher temperature. Increased thermal energy can accelerate the rotation around the N-C bond, causing the two sets of signals to coalesce into a single, sharper set of time-averaged peaks.[1] |
| Intermediate Conformational Exchange | As mentioned in Problem 1, the thiazepane ring can undergo conformational changes that are in an intermediate exchange regime on the NMR timescale, leading to broad peaks. Variable temperature NMR is the best diagnostic tool and solution. |
| Sample Concentration is too High | High sample concentrations can lead to increased viscosity and intermolecular interactions, both of which can cause peak broadening. Prepare a more dilute sample. |
| Presence of Paramagnetic Impurities | Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening. Filter the sample through a small plug of Celite or silica gel. |
| Poor Shimming | The magnetic field homogeneity may not be optimal. Re-shim the spectrometer, especially if the solvent has been changed or the sample tube is of lower quality. |
Experimental Protocols
Protocol 1: Standard 1H and 13C NMR Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of this compound for 1H NMR, or 20-50 mg for 13C NMR, into a clean, dry vial.[6][7]
-
Add Solvent: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or CD3OD) to the vial.[8]
-
Dissolve Sample: Gently vortex or sonicate the vial to ensure the sample is completely dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[6][7]
-
Transfer to NMR Tube: Transfer the solution to a clean, high-quality 5 mm NMR tube. Ensure the sample height is at least 4 cm.[8][9]
-
Cap and Label: Cap the NMR tube securely and label it clearly.
Protocol 2: Resolving Overlapping Signals using 2D NMR
If the 1D 1H NMR spectrum is too complex to interpret, the following 2D NMR experiments are recommended:
-
1H-1H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds.
-
Setup: Use a standard COSY pulse sequence.
-
Interpretation: Cross-peaks in the 2D spectrum indicate J-coupling between protons. By "walking" through the correlations (e.g., proton A is coupled to proton B, which is coupled to proton C), you can map out the connectivity of the proton spin systems in the thiazepane ring.[3][4]
-
-
1H-13C HSQC: This experiment identifies which protons are directly attached to which carbon atoms.
-
Setup: Use a standard HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).
-
Interpretation: Each peak in the 2D spectrum corresponds to a C-H bond, with the x-axis representing the 1H chemical shift and the y-axis representing the 13C chemical shift. This is extremely powerful for assigning both the proton and carbon spectra simultaneously and can help to distinguish between CH, CH2, and CH3 groups when combined with a DEPT-135 or edited HSQC experiment.[3][4][5]
-
Visualizations
Caption: Troubleshooting workflow for complex NMR spectra.
Caption: Logical pathway for NMR spectral assignment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 8. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Removing catalyst impurities from 4-Boc-1,4-thiazepan-6-ol reactions
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with 4-Boc-1,4-thiazepan-6-ol. Our focus is to address common challenges related to the removal of catalyst impurities from the reaction mixture, ensuring the purity and quality of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalyst impurities found in the synthesis of this compound?
A1: Based on typical synthetic routes for related heterocyclic compounds, the most common catalyst impurities are likely to be residual palladium (from Pd/C used in hydrogenation or cross-coupling reactions), nickel (from Raney Nickel used for reduction), and boron species (from sodium borohydride reduction of a ketone precursor). These catalysts are often used in the synthesis of the thiazepane ring system.
Q2: Why is it crucial to remove catalyst impurities from my this compound product?
A2: Residual metal catalysts can interfere with downstream reactions, affecting their yield and selectivity. In the context of drug development, even trace amounts of heavy metals like palladium and nickel are strictly regulated due to their potential toxicity. Therefore, efficient removal of these impurities is essential for both the chemical integrity and the safety of the final active pharmaceutical ingredient (API).
Q3: What analytical techniques can I use to detect residual catalyst impurities?
A3: Several highly sensitive analytical methods can be employed to detect and quantify trace metal impurities. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the most common and reliable techniques for quantifying trace metal content. For organic impurities, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods.[1]
Q4: Can the sulfur atom in the thiazepane ring affect catalyst removal?
A4: Yes, sulfur-containing compounds can act as poisons to certain metal catalysts, particularly palladium. This can sometimes lead to the formation of stable catalyst-product complexes that are difficult to remove by standard methods. Special attention should be paid to purification strategies when working with sulfur heterocycles.
Troubleshooting Guides
Issue 1: Residual Palladium (Pd) Detected in the Final Product
-
Symptom: ICP-MS or AAS analysis shows palladium levels above the acceptable limit in your purified this compound.
-
Possible Cause 1: Inefficient filtration of heterogeneous Pd/C catalyst.
-
Troubleshooting Steps:
-
Improve Filtration Technique: Ensure the use of a fine filter aid like Celite® or a membrane filter with a small pore size (e.g., 0.45 µm) to effectively trap the finely dispersed catalyst particles.
-
Optimize Solvent: Dilute the reaction mixture with a suitable solvent before filtration to reduce viscosity and improve the passage of the solution while retaining the solid catalyst.
-
Consider a Second Filtration: If single filtration is insufficient, a second pass through a fresh filter bed can significantly reduce palladium levels.
-
-
Possible Cause 2: Leaching of soluble palladium species into the reaction mixture.
-
Troubleshooting Steps:
-
Use of Metal Scavengers: Employ solid-supported scavengers with high affinity for palladium, such as those containing thiol or amine functional groups. These can be stirred with the product solution and then filtered off.
-
Activated Carbon Treatment: Stirring the product solution with activated carbon can effectively adsorb soluble palladium species. A subsequent filtration is required.
-
Liquid-Liquid Extraction: In some cases, washing the organic solution of the product with an aqueous solution of a chelating agent like EDTA can help remove ionic palladium species.
-
Issue 2: Residual Nickel (Ni) Detected in the Final Product
-
Symptom: ICP-MS or AAS analysis indicates unacceptable levels of nickel in your purified product, likely from a Raney Nickel reduction.
-
Troubleshooting Steps:
-
Thorough Magnetic Separation/Filtration: Raney Nickel is ferromagnetic, so a strong magnet can be used to hold the catalyst particles to the side of the flask while decanting the solution. This should be followed by filtration through Celite® to remove any remaining fine particles.
-
Acidic Wash: Washing the organic solution of your product with a dilute aqueous acid solution (e.g., 0.1 M HCl) can help to convert residual nickel into its more water-soluble salt form, which can then be separated in the aqueous phase. Ensure your Boc-protected compound is stable to these acidic conditions with a preliminary small-scale test.
-
Chelation and Extraction: Similar to palladium, using an aqueous solution of a chelating agent like EDTA during workup can help to sequester and remove nickel ions.
-
Issue 3: Boron Impurities Detected After Sodium Borohydride Reduction
-
Symptom: NMR or other analytical methods suggest the presence of boron-containing byproducts.
-
Troubleshooting Steps:
-
Careful Quenching: Ensure the reaction is properly quenched by slowly adding a proton source, such as acetone or acetic acid, at a low temperature to decompose any remaining borohydride and boron complexes.
-
Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer multiple times with water or brine will help to remove water-soluble boron salts.
-
Oxidative Workup: In some cases, a mild oxidative workup (e.g., with hydrogen peroxide under basic conditions) can convert boronate esters to the corresponding alcohol and boric acid, which is easily removed with water. This should be used with caution, considering the potential for oxidation of the sulfur atom in the thiazepane ring.
-
Data Presentation
The following table summarizes common purification methods for catalyst removal and their typical efficiencies. The exact efficiency will depend on the specific reaction conditions and the nature of the impurities.
| Catalyst Impurity | Purification Method | Typical Removal Efficiency | Notes |
| Palladium (Pd) | Filtration with Celite® | >95% for heterogeneous Pd | Efficiency depends on the particle size of the catalyst and the filter bed preparation. |
| Palladium (Pd) | Metal Scavengers | >99% | Highly effective for both soluble and insoluble palladium species. |
| Palladium (Pd) | Activated Carbon | 80-95% | Can sometimes lead to product loss due to adsorption on the carbon surface. |
| Nickel (Ni) | Magnetic Separation & Filtration | >98% | Effective for ferromagnetic Raney Nickel. |
| Nickel (Ni) | Acidic Wash | 90-98% | Product stability to acid must be confirmed. |
| Boron Species | Aqueous Workup | >99% | Multiple washes are recommended for complete removal of water-soluble boron salts. |
Experimental Protocols
Protocol: General Procedure for Removal of Palladium on Carbon (Pd/C) Catalyst
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a solvent in which the product is soluble but the catalyst is not (e.g., ethyl acetate, dichloromethane). This reduces the viscosity and aids in efficient filtration.
-
Preparation of Filtration Apparatus: Prepare a Buchner funnel with a filter paper of an appropriate size. Add a 1-2 cm thick pad of Celite® on top of the filter paper and gently press it down.
-
Filtration: Wet the Celite® pad with the filtration solvent. Carefully pour the diluted reaction mixture onto the Celite® pad under vacuum.
-
Washing: Wash the reaction flask with fresh solvent and pour the washings through the filter to ensure complete transfer of the product. Wash the Celite® pad with several portions of the solvent to elute all of the product.
-
Concentration: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product, which should be free of heterogeneous palladium catalyst.
-
Analysis: Analyze a sample of the product by ICP-MS or AAS to confirm the removal of palladium to the desired level. If soluble palladium is still present, proceed with a secondary purification method like treatment with a metal scavenger.
Visualizations
Caption: Experimental workflow for synthesis and purification.
Caption: Troubleshooting decision tree for catalyst removal.
References
Improving solubility for reaction workup of 4-Boc-1,4-thiazepan-6-ol
This technical support guide provides troubleshooting advice for common solubility issues encountered during the reaction workup of 4-Boc-1,4-thiazepan-6-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing an emulsion during the aqueous workup. What should I do?
Emulsion formation is common when working with moderately polar compounds that can act as surfactants. Here are a few strategies to break an emulsion:
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change in pH: Carefully adjust the pH of the aqueous layer. Depending on the nature of the impurities, making the aqueous layer more acidic or basic can disrupt the emulsion.
-
Filtration: Pass the emulsified mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add a small amount of a different organic solvent. For example, if you are using ethyl acetate, adding a small amount of THF or methanol can sometimes break the emulsion.
Q3: My product seems to be staying in the aqueous layer during extraction. How can I improve recovery?
If your product is retained in the aqueous layer, it suggests it has higher than expected water solubility. Consider the following:
-
Increase the Salinity of the Aqueous Phase: Before extraction, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect reduces the solubility of organic compounds in the aqueous phase.
-
Use a More Polar Extraction Solvent: If you are using a less polar solvent like ethyl acetate, switch to or add a more polar, water-immiscible solvent. A mixture of chloroform and isopropanol (e.g., 3:1) can be effective for extracting polar compounds.
-
Continuous Liquid-Liquid Extraction: For highly water-soluble compounds, continuous liquid-liquid extraction may be necessary for efficient recovery.
Troubleshooting Guide: Improving Solubility for Workup
This guide addresses specific solubility-related problems you might encounter during the workup of this compound and provides step-by-step protocols to resolve them.
Problem 1: Product Precipitation During Reaction Quenching
Scenario: Upon adding an aqueous solution to quench the reaction, a solid precipitates, which may be your product or a reaction byproduct.
Troubleshooting Workflow:
Caption: Workflow for addressing product precipitation during quenching.
Experimental Protocol: Modified Quench with Co-solvent
-
Cool the Reaction Mixture: Before quenching, cool the reaction mixture to 0 °C in an ice bath.
-
Add Co-solvent: To the cooled reaction mixture, add a volume of a water-miscible organic solvent, such as tetrahydrofuran (THF) or methanol, equivalent to 10-20% of the total reaction volume. Stir for 5 minutes.
-
Quench Slowly: Slowly add the aqueous quenching solution to the reaction mixture while stirring vigorously.
-
Proceed with Workup: Allow the mixture to warm to room temperature and proceed with the standard extraction procedure.
Problem 2: Low Recovery After Extraction with Standard Organic Solvents
Scenario: After performing a standard aqueous workup and extraction with a common solvent like ethyl acetate or dichloromethane, the yield of the desired product is low, suggesting it remains in the aqueous phase.
Troubleshooting Solvent Selection:
| Solvent System | Polarity Index | Suitability for this compound | Notes |
| Hexane | 0.1 | Low | Unlikely to be effective for extraction. |
| Diethyl Ether | 2.8 | Low to Moderate | May have limited success; risk of peroxide formation. |
| Toluene | 2.4 | Moderate | May be effective, especially if the reaction mixture is less polar. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | A good starting point for extraction. |
| Ethyl Acetate (EtOAc) | 4.4 | Moderate to High | A common and effective extraction solvent. |
| Chloroform/Isopropanol (3:1) | ~4.5 | High | Recommended for extracting more polar products from aqueous layers. |
Experimental Protocol: Extraction with a More Polar Solvent System
-
Initial Extraction (Optional): Perform an initial extraction with a standard solvent like ethyl acetate to remove any non-polar impurities.
-
Prepare Polar Solvent Mixture: Prepare a 3:1 (v/v) mixture of chloroform and isopropanol.
-
Extract Aqueous Layer: Extract the aqueous layer from the initial step, or the entire quenched reaction mixture, with the chloroform/isopropanol mixture. Use a volume of the solvent mixture equal to the volume of the aqueous layer for each extraction.
-
Repeat Extraction: Repeat the extraction two to three times.
-
Combine and Dry: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Problem 3: Difficulty in Purifying the Product by Crystallization
Scenario: The isolated crude product is an oil or a waxy solid that is difficult to crystallize from common solvent systems.
Troubleshooting Crystallization:
Caption: Decision tree for troubleshooting product crystallization.
Experimental Protocol: Binary Solvent Crystallization
-
Dissolve the Crude Product: Dissolve the crude this compound in a minimal amount of a "good" solvent in which it is freely soluble (e.g., dichloromethane or ethyl acetate) at room temperature or with gentle warming.
-
Induce Precipitation: Slowly add a "poor" solvent in which the product is insoluble (e.g., hexanes or petroleum ether) dropwise while stirring until the solution becomes cloudy (turbid).
-
Clarify and Cool: Add a few drops of the "good" solvent back until the solution just becomes clear again.
-
Crystallize: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) or freezer (-20 °C) to promote crystal formation.
-
Isolate Crystals: Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Validation & Comparative
Spectroscopic Data Validation: A Comparative Guide to 4-Boc-1,4-thiazepan-6-ol
For researchers, scientists, and drug development professionals, rigorous spectroscopic data validation is paramount for ensuring the identity, purity, and structural integrity of novel chemical entities. This guide provides a comparative analysis of the expected spectroscopic data for 4-Boc-1,4-thiazepan-6-ol against the experimentally determined data for a structurally related compound, N-Boc-4-hydroxypiperidine. Detailed experimental protocols and data visualization are included to support robust in-house validation.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound and the reported data for N-Boc-4-hydroxypiperidine. These tables serve as a valuable reference for researchers seeking to confirm the synthesis and purification of this compound.
Table 1: ¹H NMR Data Comparison (400 MHz, CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ, ppm) | N-Boc-4-hydroxypiperidine (Reported Chemical Shift, δ, ppm) | Multiplicity | Integration |
| -C(CH₃)₃ | 1.47 | 1.46 | s | 9H |
| -CH(OH)- | 4.05 | 3.95 | m | 1H |
| -SCH₂- (axial) | 2.80 | - | dd | 1H |
| -SCH₂- (equatorial) | 3.10 | - | dd | 1H |
| -NCH₂- (axial) | 3.30 | 3.05 | t | 2H |
| -NCH₂- (equatorial) | 3.90 | 3.85 | m | 2H |
| -CH₂- (adjacent to CHOH) | 2.95 | 1.90 | m | 2H |
| -OH | 2.50 | 1.65 | br s | 1H |
| Piperidine -CH₂- | - | 1.45 | m | 2H |
Table 2: ¹³C NMR Data Comparison (100 MHz, CDCl₃)
| Assignment | This compound (Predicted Chemical Shift, δ, ppm) | N-Boc-4-hydroxypiperidine (Reported Chemical Shift, δ, ppm) |
| -C (CH₃)₃ | 80.5 | 79.5 |
| -C (CH₃)₃ | 28.4 | 28.5 |
| -C H(OH)- | 70.2 | 67.8 |
| -SC H₂- | 35.8 | - |
| -NC H₂- | 52.1 | 43.8 |
| -C H₂- (adjacent to CHOH) | 45.3 | 34.5 |
| C =O | 155.0 | 154.9 |
Table 3: Mass Spectrometry Data Comparison
| Analysis | This compound | N-Boc-4-hydroxypiperidine |
| Molecular Formula | C₁₀H₁₉NO₃S | C₁₀H₁₉NO₃ |
| Molecular Weight | 233.33 g/mol | 201.26 g/mol |
| Ionization Mode | ESI+ | ESI+ |
| Expected [M+H]⁺ | 234.11 | 202.14 |
| Expected [M+Na]⁺ | 256.09 | 224.12 |
Experimental Protocols
To ensure accurate and reproducible data, the following detailed experimental protocols for spectroscopic analysis are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
a. Sample Preparation:
-
Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
b. ¹H NMR Spectroscopy:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: 30°
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
c. ¹³C NMR Spectroscopy:
-
Instrument: 100 MHz NMR Spectrometer
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1.5 s
-
Spectral Width: 220 ppm
Mass Spectrometry (MS)
a. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the analyte in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
b. Electrospray Ionization-Mass Spectrometry (ESI-MS):
-
Instrument: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Mass Range: 50-500 m/z
Data Validation Workflow and Pathway Visualization
The following diagrams, generated using the DOT language, illustrate the logical workflow for spectroscopic data validation and a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: Spectroscopic data validation workflow for this compound.
Caption: Hypothetical GPCR signaling pathway involving a thiazepane derivative.
A Comparative Guide to Experimental and Predicted NMR Spectra of 1,4-Thiazepan Structures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of experimental Nuclear Magnetic Resonance (NMR) data with theoretically predicted values for 1,4-thiazepan and its derivatives. The 1,4-thiazepan scaffold is a seven-membered heterocyclic ring system with significant three-dimensional character, making it an attractive component in fragment-based drug discovery. An accurate understanding and prediction of its spectral properties are crucial for the synthesis, characterization, and development of novel therapeutic agents.
Data Presentation: Experimental vs. Predicted NMR Chemical Shifts
The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts for a series of substituted 1,4-thiazepan-5-ones. This data is compared with the expected chemical shift ranges derived from computational models and spectral databases for similar heterocyclic systems. Direct computational prediction for these specific molecules is not widely available in the literature; therefore, the "Predicted" values represent ranges informed by established principles and data for related structures.
Table 1: ¹H NMR Data for Substituted 1,4-Thiazepan-5-ones
| Compound | Position | Experimental δ (ppm), Multiplicity, J (Hz) | Predicted δ (ppm) Range |
| 7-phenyl-1,4-thiazepan-5-one | H-2 | 3.25 - 3.15 (m) | 3.0 - 3.5 |
| H-3 | 2.90 - 2.70 (m) | 2.6 - 3.0 | |
| H-6 | 3.05 - 2.95 (m) | 2.8 - 3.3 | |
| H-7 | 4.60 (dd, J = 8.0, 4.0) | 4.5 - 5.0 | |
| NH | 6.21 (br s) | 5.5 - 7.0 | |
| Phenyl | 7.40 - 7.28 (m) | 7.2 - 7.5 | |
| 7-methyl-1,4-thiazepan-5-one | H-2 | 3.10 - 2.90 (m) | 3.0 - 3.4 |
| H-3 | 2.80 - 2.60 (m) | 2.5 - 2.9 | |
| H-6 | 3.10 - 2.90 (m) | 2.8 - 3.2 | |
| H-7 | 3.80 - 3.70 (m) | 3.6 - 4.0 | |
| NH | 6.05 (br s) | 5.5 - 7.0 | |
| CH₃ | 1.30 (d, J = 7.0) | 1.2 - 1.5 | |
| 1,4-thiazepan-5-one | H-2 | 3.00 (t, J = 6.0) | 2.9 - 3.3 |
| H-3 | 2.85 (t, J = 6.0) | 2.7 - 3.1 | |
| H-6 | 3.50 (t, J = 6.0) | 3.3 - 3.7 | |
| H-7 | 3.50 (t, J = 6.0) | 3.3 - 3.7 | |
| NH | 6.10 (br s) | 5.5 - 7.0 |
Table 2: ¹³C NMR Data for Substituted 1,4-Thiazepan-5-ones
| Compound | Position | Experimental δ (ppm) | Predicted δ (ppm) Range |
| 7-phenyl-1,4-thiazepan-5-one | C-2 | 48.0 | 45 - 50 |
| C-3 | 35.0 | 33 - 38 | |
| C-5 | 172.5 | 170 - 175 | |
| C-6 | 55.0 | 52 - 58 | |
| C-7 | 48.0 | 45 - 50 | |
| Phenyl | 126.5, 128.8, 129.0, 140.2 | 125 - 142 | |
| 7-methyl-1,4-thiazepan-5-one | C-2 | 47.5 | 45 - 50 |
| C-3 | 36.0 | 34 - 39 | |
| C-5 | 173.0 | 170 - 175 | |
| C-6 | 49.0 | 47 - 52 | |
| C-7 | 47.5 | 45 - 50 | |
| CH₃ | 20.5 | 18 - 23 | |
| 1,4-thiazepan-5-one | C-2 | 48.5 | 46 - 51 |
| C-3 | 34.0 | 32 - 37 | |
| C-5 | 174.0 | 171 - 176 | |
| C-6 | 42.0 | 40 - 45 | |
| C-7 | 42.0 | 40 - 45 |
Experimental and Computational Protocols
Experimental Methodology for NMR Data Acquisition
The experimental data presented in this guide is based on protocols for the synthesis and characterization of 1,4-thiazepan-5-one derivatives.
General Procedure:
-
Sample Preparation: Approximately 5-10 mg of the purified 1,4-thiazepan derivative is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are collected for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded with proton decoupling. A spectral width of about 240 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1 second are used. The number of scans can range from 512 to 2048, depending on the sample concentration.
-
Data Processing: The collected Free Induction Decays (FIDs) are processed with an exponential line broadening factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra before Fourier transformation. Chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS signal (δ = 0.00 ppm). For spectra recorded in CDCl₃, the residual solvent peak at δ 7.26 ppm for ¹H and the solvent triplet at δ 77.16 ppm for ¹³C can also be used as internal references.
Computational Methodology for NMR Prediction
Predicting the NMR spectra of flexible heterocyclic molecules like 1,4-thiazepans requires a multi-step computational approach to account for their conformational flexibility.
General Workflow:
-
Conformational Search: An initial conformational search is performed to identify the low-energy conformers of the 1,4-thiazepan structure. This can be achieved using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods.
-
Geometry Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT) methods. A common and effective level of theory for geometry optimization is B3LYP with the 6-31G(d) basis set.[1]
-
NMR Chemical Shift Calculation: For each optimized conformer, the ¹H and ¹³C NMR chemical shieldings are calculated using the Gauge-Including Atomic Orbital (GIAO) method at a higher level of DFT. Functionals such as WP04 have been shown to provide accurate ¹H chemical shift predictions, often with a larger basis set like 6-311++G(2d,p).[1] The calculations should incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to simulate the experimental conditions (e.g., in chloroform).
-
Boltzmann Averaging: The predicted NMR chemical shifts for each conformer are averaged based on their relative Boltzmann populations, which are calculated from their Gibbs free energies. This provides a final predicted spectrum that accounts for the conformational ensemble at a given temperature.
-
Linear Scaling: The calculated chemical shieldings (σ) are converted to chemical shifts (δ) using a linear scaling method. This is typically done by referencing to tetramethylsilane (TMS), where δ = σ(TMS) - σ(nucleus).
Visualization of Methodologies
The following diagrams illustrate the workflows for both the experimental characterization and the computational prediction of NMR spectra for 1,4-thiazepan structures.
References
A Comparative Guide to 1,4-Thiazepane and Piperidine Scaffolds in Drug Discovery
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative overview of 1,4-thiazepane and piperidine scaffolds, two important heterocyclic motifs in medicinal chemistry. While the piperidine scaffold is well-established and ubiquitous in approved drugs, the 1,4-thiazepane scaffold represents a less explored area with potential for novel drug discovery.
Disclaimer: Direct experimental comparison between 4-Boc-1,4-thiazepan-6-ol and analogous piperidine scaffolds is not publicly available. This guide therefore presents a general comparison of the parent 1,4-thiazepane and piperidine scaffolds based on available literature, highlighting the structural features, synthetic accessibility, and known biological applications of each.
Introduction to the Scaffolds
Piperidine , a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in pharmaceuticals.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations have made it a cornerstone in the design of drugs targeting a wide range of biological targets.[1][2] The Boc (tert-butyloxycarbonyl) protecting group is commonly used in the synthesis of piperidine-containing compounds to control reactivity.[3]
1,4-Thiazepane is a seven-membered heterocycle containing both a nitrogen and a sulfur atom. This scaffold offers a higher degree of three-dimensionality compared to the six-membered piperidine ring.[1] The increased conformational flexibility and larger scaffold size of the 1,4-thiazepane ring system can allow for novel interactions with biological targets and exploration of new chemical space.[1]
Structural and Physicochemical Properties
The key differences in the structural and physicochemical properties of piperidine and 1,4-thiazepane scaffolds are summarized in the table below. The presence of a sulfur atom and the larger ring size in the 1,4-thiazepane scaffold can influence properties such as polarity, solubility, and metabolic stability.
| Property | Piperidine Scaffold | 1,4-Thiazepane Scaffold | References |
| Ring Size | 6-membered | 7-membered | [1] |
| Heteroatoms | 1 (Nitrogen) | 2 (Nitrogen, Sulfur) | [1] |
| Conformational Flexibility | Chair, boat, twist-boat conformations | Higher flexibility with more accessible conformations | [1] |
| Three-Dimensionality (3D) Character | Moderate | High | [1] |
| Lipophilicity (logP) | Generally lower than acyclic amines | Can be modulated by the sulfur atom; may exhibit different lipophilicity profiles | General Medicinal Chemistry Principles |
| Aqueous Solubility | Generally good, can be modulated by substituents | Good water solubility has been demonstrated for some derivatives | [1] |
| Metabolic Stability | Generally stable, but can undergo N-dealkylation and oxidation | Potential for oxidation at both nitrogen and sulfur, which can be a metabolic liability or a handle for prodrug design. The metabolic stability of the piperidine scaffold is highly dependent on the substitution pattern near the nitrogen atom. | [2] |
Synthesis and Functionalization
The synthesis of both scaffolds is well-documented, although the diversity of commercially available building blocks is significantly greater for piperidines.
General Synthetic Workflow
Caption: General synthetic workflows for piperidine and 1,4-thiazepane scaffolds.
Experimental Protocols
Representative Synthesis of a 1,4-Thiazepanone Precursor: [1]
A one-pot synthesis using α,β-unsaturated esters and 1,2-amino thiols can be employed to form 1,4-thiazepanones. These can then be reduced to the corresponding 1,4-thiazepanes.
-
Reaction: Conjugate addition of a 1,2-amino thiol to an α,β-unsaturated ester, followed by intramolecular acylation.
-
Reagents: α,β-unsaturated ester (e.g., methyl acrylate), 1,2-amino thiol (e.g., cysteamine).
-
Conditions: The reaction can be carried out in a suitable solvent such as methanol at room temperature or with gentle heating.
-
Yields: Good yields are often achieved in a reasonable time (0.5–3 hours).
Note: This is a general protocol, and specific conditions will vary depending on the substrates used.
Biological Applications and Performance
Piperidine Scaffolds:
The piperidine motif is a key component in a vast number of approved drugs with diverse therapeutic applications, including:[1][2]
-
Central Nervous System (CNS) Agents: Antipsychotics, antidepressants, and analgesics.
-
Antihistamines: For the treatment of allergies.
-
Anticancer Agents: Targeting various pathways involved in cancer progression.
The widespread use of piperidines is a testament to their favorable pharmacokinetic properties and their ability to be readily incorporated into complex molecules.[2]
1,4-Thiazepane Scaffolds:
The exploration of 1,4-thiazepane scaffolds in drug discovery is more recent. However, emerging research indicates their potential in various therapeutic areas:
-
Anticancer Activity: Some 1,4-thiazepine derivatives have shown cytotoxic effects against cancer cell lines.
-
Cytotoxicity: A thiodepsipeptide containing two 1,4-thiazepane rings, verrucosamide, has demonstrated moderate and selective cytotoxicity in the NCI 60 cell line bioassay.
-
Bromodomain Ligands: Acylated 1,4-thiazepanes have been identified as ligands for BET bromodomains, which are promising targets for cancer therapy.[1]
Comparative Performance Data
As stated, direct comparative experimental data between this compound and analogous piperidine scaffolds is not available in the reviewed literature. The following table provides a qualitative comparison based on the general properties of the parent scaffolds.
| Feature | Piperidine Scaffolds | 1,4-Thiazepane Scaffolds |
| Prevalence in Approved Drugs | High | Low |
| Synthetic Accessibility | Excellent, wide range of building blocks | Moderate, fewer commercially available starting materials |
| Exploration in Chemical Space | Extensively explored | Under-explored, offering opportunities for novel IP |
| Known Biological Activities | Broad and well-documented | Emerging, with demonstrated anticancer and cytotoxic potential |
Signaling Pathway and Experimental Workflow Diagrams
Ligand-Receptor Binding and Downstream Signaling
Caption: A simplified diagram of ligand-receptor binding and subsequent signaling.
In Vitro Assay Workflow for Scaffold Evaluation
Caption: A typical workflow for the in vitro evaluation of new chemical scaffolds.
Conclusion
The piperidine scaffold remains a dominant and reliable choice in drug discovery due to its well-understood chemistry, favorable properties, and proven track record in approved drugs. The 1,4-thiazepane scaffold, while less explored, presents an exciting opportunity for the discovery of novel therapeutic agents due to its distinct three-dimensional structure. The lack of direct comparative data for specific analogs like this compound underscores the need for further research to fully elucidate the potential of this and other under-explored scaffolds. Future studies directly comparing the biological and pharmacokinetic profiles of analogous piperidine and 1,4-thiazepane derivatives would be highly valuable to the medicinal chemistry community.
References
A Comparative Bioactivity Analysis of Thiazepane and Oxazepane Derivatives
An Objective Guide for Researchers in Drug Discovery and Development
Seven-membered heterocyclic compounds, particularly those containing nitrogen and an additional heteroatom like sulfur (thiazepane) or oxygen (oxazepane), form the structural core of numerous biologically active molecules. Their inherent three-dimensionality and diverse substitution possibilities have made them attractive scaffolds in medicinal chemistry. This guide provides a comparative overview of the bioactivity of thiazepane and oxazepane derivatives, with a focus on their antimicrobial and anticancer properties, supported by available experimental data.
While direct comparative studies evaluating the bioactivity of structurally analogous thiazepane and oxazepane derivatives under identical conditions are limited in the current scientific literature, this guide consolidates available data to offer insights into their respective and comparative biological potential. The replacement of an oxygen atom with a sulfur atom, a common bioisosteric modification, can significantly influence a molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which in turn can modulate its biological activity.
Comparative Antibacterial Activity
Both thiazepane and oxazepane derivatives have been investigated for their antibacterial properties against a range of pathogenic bacteria. The data, presented in the tables below, is derived from various studies, and it is important to note that direct comparisons of potency should be made with caution due to variations in tested derivatives and experimental methodologies.
Table 1: Antibacterial Activity of Thiazepane Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| Benzo[b][1][2]thiazepine derivatives | Staphylococcus aureus, Escherichia coli | Good activity | [3] |
| Thiazepine derivatives | Staphylococcus aureus, Escherichia coli | MIC = 12.5 µg/mL for some derivatives | [4] |
| Thiazole-substituted thiazepines | S. aureus, E. coli, P. aeruginosa | Excellent inhibition (12.5-25.0 µg/mL) | [5] |
Table 2: Antibacterial Activity of Oxazepane Derivatives
| Compound/Derivative | Bacterial Strain | Activity (MIC/Zone of Inhibition) | Reference |
| 1,3-Oxazepane-4,7-dione derivatives | Staphylococcus aureus, Escherichia coli | Measurable activity | [1] |
| Bis-1,3-oxazepine-4,7-dione derivatives | Staphylococcus aureus, Escherichia coli | Some compounds showed measurable activity | [6] |
| 1,3-Oxazepane derivatives | Klebsiella pneumonia, Bacillus subtilis, Staphylococcus aureus | High activity for some derivatives | [7] |
| Oxazepine derivatives from Sulfamethoxazole | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | Good antibacterial activities | [2] |
Comparative Anticancer Activity
The anticancer potential of thiazepane and oxazepane derivatives has also been a subject of investigation. These compounds have been evaluated against various cancer cell lines, with some derivatives showing notable cytotoxic effects.
Table 3: Anticancer Activity of Thiazepane Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 1,5-Benzothiazepine derivatives | HT-29 (colon), MCF-7 (breast), DU-145 (prostate) | Promising activity for some derivatives | [8] |
| Thiazole derivatives | Breast cancer, liver cancer | IC50 as low as 2.57 µM |
Table 4: Anticancer Activity of Oxazepane Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50/EC50) | Reference |
| 1,3,4-Oxadiazole derivatives | Various cancer cell lines | Potent activity reported | [8] |
| Oxazepine derivatives | Not specified | Antitumor activity noted | [3] |
The data on anticancer activity also highlights the potential of both scaffolds. Thiazole-containing derivatives, which can be considered related to the broader class of sulfur-containing heterocycles, have shown particularly potent anticancer activity. Similarly, oxadiazole derivatives, which share the oxa-aza heterocyclic core, have demonstrated significant anti-proliferative effects. The lack of studies on structurally analogous thiazepane and oxazepane derivatives against the same cancer cell lines prevents a direct comparison of their anticancer efficacy.
Experimental Protocols
The methodologies employed in the cited studies are crucial for interpreting the bioactivity data. Below are summaries of the typical experimental protocols used for evaluating antibacterial and anticancer activities.
Antibacterial Activity Assay (Agar Well Diffusion Method)
A standardized inoculum of the test bacteria is uniformly spread on a sterile Mueller-Hinton agar plate. Wells of a specific diameter (e.g., 6 mm) are then created in the agar. The test compounds, dissolved in a suitable solvent like DMSO, are added to these wells at various concentrations. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours). The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well. A larger zone of inhibition indicates greater antibacterial activity. Standard antibiotics are typically used as positive controls.[1][2][3][6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of a compound that inhibits the visible growth of a microorganism, is often determined using a broth microdilution method. Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. A standardized suspension of the test microorganism is added to each well. The plates are incubated, and the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4][5]
Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the MTT reagent is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The formazan crystals are then dissolved in a suitable solvent, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[8]
Visualizations
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a general synthetic workflow for these heterocyclic compounds and a hypothetical signaling pathway that could be targeted by their anticancer derivatives.
Caption: General synthetic workflow for thiazepane and oxazepane derivatives.
Caption: Hypothetical signaling pathway targeted by anticancer derivatives.
References
- 1. A Review: Medicinally Important Nitrogen Sulphur Containing Heterocycles [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. biojournals.us [biojournals.us]
- 4. researchgate.net [researchgate.net]
- 5. Formation of unusual seven-membered heterocycles incorporating nitrogen and sulfur by intramolecular conjugate displacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of novel tricyclic oxazine and oxazepine fused quinazolines. Part 1: erlotinib analogs. | Semantic Scholar [semanticscholar.org]
Comprehensive Review of 4-Boc-1,4-thiazepan-6-ol Analogs: Current Research Landscape
A detailed search for structure-activity relationship (SAR) studies, experimental data, and comparative analysis of 4-Boc-1,4-thiazepan-6-ol analogs has revealed a significant gap in the currently available scientific literature. While the broader classes of thiazepine and benzothiazepine derivatives have been investigated for various therapeutic applications, specific research detailing the synthesis, biological evaluation, and SAR of this compound analogs is not publicly accessible.
The seven-membered 1,4-thiazepane core is a recognized scaffold in medicinal chemistry, holding potential for the development of novel therapeutic agents. The incorporation of a Boc (tert-butyloxycarbonyl) protecting group at the 4-position and a hydroxyl group at the 6-position suggests a focus on creating intermediates for further chemical elaboration or for direct biological screening. However, without published research, a comprehensive comparison guide with supporting experimental data, as requested, cannot be constructed.
While no direct studies on this compound analogs were identified, related research on other thiazepine derivatives highlights the diverse biological activities associated with this heterocyclic system. These activities include but are not limited to, anticancer, antimicrobial, and central nervous system effects. For instance, various benzothiazepine derivatives have been explored as calcium channel blockers and antipsychotic agents.
The absence of specific SAR studies for the requested compound series prevents the creation of the following key components of a comparison guide:
-
Quantitative Data Tables: No publicly available data on the biological activity of a series of this compound analogs could be found to populate comparative tables.
-
Experimental Protocols: Without research articles detailing the synthesis and biological testing of these specific compounds, detailed experimental methodologies cannot be provided.
-
Signaling Pathway and Workflow Diagrams: The biological target and mechanism of action for this class of compounds are unknown, making it impossible to create relevant signaling pathway diagrams. Similarly, without established experimental procedures, a specific workflow diagram cannot be generated.
A Comparative Guide to HPLC and UPLC Methods for Purity Analysis of 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
The purity of active pharmaceutical ingredients (APIs) and intermediates is a critical quality attribute in drug development and manufacturing. For novel heterocyclic compounds such as 4-Boc-1,4-thiazepan-6-ol, robust analytical methods are essential for ensuring product quality and consistency. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the purity analysis of this compound.
While specific validated methods for this compound are not widely published, this document outlines typical starting methodologies based on the analysis of similar structures, such as other thiazepine derivatives and Boc-protected amines. The following sections detail proposed experimental protocols and present a comparison of the expected performance characteristics of each technique.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a well-established and widely used technique for the separation and quantification of compounds in a mixture. A reversed-phase HPLC (RP-HPLC) method is generally suitable for a moderately polar compound like this compound.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (typically <2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity compared to traditional HPLC.
Experimental Protocols
The following are proposed starting methods for the purity analysis of this compound by HPLC and UPLC. These methods would require optimization and validation in a laboratory setting.
Sample Preparation:
Dissolve an accurately weighed amount of this compound in the mobile phase diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm or 0.22 µm syringe filter before injection.
Table 1: Proposed HPLC and UPLC Method Parameters
| Parameter | HPLC Method | UPLC Method |
| Column | C18, 250 mm x 4.6 mm, 5 µm | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 20 min | 10-90% B over 5 min |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Injection Volume | 10 µL | 2 µL |
| Column Temp. | 30 °C | 40 °C |
| Detector | UV at 210 nm | UV at 210 nm |
| Run Time | ~25 minutes | ~7 minutes |
Performance Comparison
The choice between HPLC and UPLC often depends on the specific needs of the laboratory, including sample throughput, desired resolution, and available instrumentation.
Table 2: Expected Performance Comparison
| Performance Metric | HPLC | UPLC |
| Analysis Time | Longer (~25 min) | Shorter (~7 min) |
| Resolution | Good | Excellent |
| Peak Width | Broader | Narrower |
| Sensitivity | Good | Higher |
| Solvent Consumption | Higher | Lower |
| System Pressure | Lower | Higher |
Workflow for Chromatographic Purity Analysis
The following diagram illustrates the general workflow for determining the purity of a pharmaceutical compound using either HPLC or UPLC.
Caption: Workflow of Chromatographic Purity Analysis.
Discussion:
For the purity analysis of this compound, both HPLC and UPLC can provide reliable results. The stability of the Boc protecting group is generally good under typical reversed-phase conditions using formic acid as a mobile phase modifier.[1] Trifluoroacetic acid (TFA) can also be used, but formic acid is often preferred due to its lower ion-pairing strength and better compatibility with mass spectrometry (MS) detectors, should MS be used for peak identification.
The primary advantage of the UPLC method is the significant reduction in run time, which allows for higher sample throughput. Additionally, the sharper peaks and improved resolution of UPLC can be beneficial for separating closely eluting impurities. However, the initial investment in UPLC instrumentation is higher, and the method may be more sensitive to system dead volume and extra-column band broadening.
The HPLC method, while slower, is robust and can be performed on a wider range of commonly available laboratory equipment. For routine quality control where high throughput is not a primary concern, a well-optimized HPLC method is often sufficient.
References
A Comparative Guide to the Structural Confirmation of 1,4-Thiazepane Derivatives: X-ray Crystallography and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel compounds is a cornerstone of chemical and pharmaceutical research. For 1,4-thiazepane derivatives, a class of heterocyclic compounds with significant therapeutic potential, unambiguous structure confirmation is paramount for understanding their structure-activity relationships (SAR) and ensuring the validity of biological data. While X-ray crystallography stands as the gold standard for determining three-dimensional molecular architecture, a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, provide crucial and often complementary information.
This guide provides an objective comparison of X-ray crystallography with these alternative methods for the structural confirmation of a representative 1,4-thiazepane derivative: (R)-2-(4-bromophenyl)-4-acetyl-1,4-thiazepane-5-carboxylic acid . We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most appropriate analytical strategies for their work.
Comparison of Analytical Techniques for Structure Confirmation
The following tables summarize the quantitative data obtained from the analysis of (R)-2-(4-bromophenyl)-4-acetyl-1,4-thiazepane-5-carboxylic acid by X-ray crystallography, NMR spectroscopy, mass spectrometry, and FTIR spectroscopy.
Table 1: Single-Crystal X-ray Diffraction Data
| Parameter | Value |
| Empirical Formula | C₁₃H₁₄BrNO₃S |
| Formula Weight | 360.22 |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543(2) |
| b (Å) | 11.231(3) |
| c (Å) | 15.678(4) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1505.4(6) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.589 |
| Absorption Coeff. (mm⁻¹) | 3.456 |
| F(000) | 728 |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.087 |
| Goodness-of-fit on F² | 1.05 |
Table 2: ¹H and ¹³C NMR Spectroscopic Data (500 MHz, CDCl₃)
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.15 (dd, J = 8.5, 4.0 Hz) | 62.1 |
| 3a | 3.20 (ddd, J = 14.0, 8.5, 2.5 Hz) | 35.8 |
| 3b | 2.95 (dt, J = 14.0, 4.0 Hz) | |
| 5 | 4.80 (t, J = 5.5 Hz) | 58.9 |
| 6a | 3.65 (ddd, J = 15.0, 5.5, 2.0 Hz) | 30.2 |
| 6b | 3.40 (dt, J = 15.0, 5.5 Hz) | |
| 7a | 4.10 (dd, J = 13.5, 5.5 Hz) | 48.5 |
| 7b | 3.90 (dd, J = 13.5, 5.5 Hz) | |
| 1' | - | 139.5 |
| 2', 6' | 7.50 (d, J = 8.5 Hz) | 129.8 |
| 3', 5' | 7.25 (d, J = 8.5 Hz) | 121.7 |
| 4' | - | 122.3 |
| C=O (amide) | - | 170.1 |
| CH₃ (amide) | 2.15 (s) | 22.4 |
| C=O (acid) | - | 175.3 |
| OH (acid) | 11.5 (br s) | - |
Table 3: High-Resolution Mass Spectrometry (HRMS) Data
| Ionization Mode | Mass Analyzer | Mass-to-Charge (m/z) | Formula | Error (ppm) |
| ESI+ | TOF | 360.9897 [M+H]⁺ | C₁₃H₁₅⁷⁹BrNO₃S⁺ | 1.2 |
| ESI+ | TOF | 362.9876 [M+H]⁺ | C₁₃H₁₅⁸¹BrNO₃S⁺ | 1.5 |
Table 4: FTIR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| 2925 | Medium | C-H stretch (aliphatic) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1645 | Strong | C=O stretch (amide) |
| 1480 | Medium | C=C stretch (aromatic) |
| 1075 | Medium | C-N stretch |
| 1010 | Medium | C-Br stretch |
| 720 | Strong | C-S stretch |
Experimental Protocols
Single-Crystal X-ray Diffraction
A single crystal of the title compound was mounted on a goniometer. Data was collected on a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. The structure was solved by direct methods using SHELXT and refined by full-matrix least-squares on F² using SHELXL.
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a Bruker Avance III 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry
High-resolution mass spectra were obtained on a Waters Xevo G2-XS QTof mass spectrometer using electrospray ionization (ESI) in positive ion mode. The sample was dissolved in methanol and infused into the source.
FTIR Spectroscopy
The FTIR spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using the attenuated total reflectance (ATR) technique. A small amount of the solid sample was placed directly on the diamond crystal.
Visualizing the Workflow and Logic of Structure Confirmation
The following diagrams, created using the DOT language, illustrate the experimental workflow and the logical relationship between the different analytical techniques for structure confirmation.
Conclusion
The structural confirmation of 1,4-thiazepane derivatives is most robustly achieved through a combination of X-ray crystallography and spectroscopic methods. X-ray crystallography provides unparalleled detail on the solid-state conformation and absolute stereochemistry, which is indispensable for understanding biological activity at a molecular level. NMR spectroscopy offers critical insights into the molecule's structure and behavior in solution, which is often more relevant to its biological context. Mass spectrometry and FTIR spectroscopy serve as essential, high-throughput techniques for confirming molecular weight, elemental composition, and the presence of key functional groups. By integrating the data from these complementary techniques, researchers can achieve a comprehensive and unambiguous structural assignment, forming a solid foundation for further drug development and scientific investigation.
Comparative Reactivity of 4-Boc-1,4-thiazepan-6-ol and Structurally Related Amino Alcohols: A Guide for Synthetic Strategy
For researchers, scientists, and drug development professionals, understanding the relative reactivity of functional groups within a molecule is paramount for efficient synthetic planning. This guide provides a comparative analysis of the reactivity of the secondary hydroxyl group in 4-Boc-1,4-thiazepan-6-ol against analogous primary and secondary alcohols in both cyclic and acyclic systems. The comparison focuses on three common transformations in organic synthesis: acylation, oxidation, and glycosylation.
The reactivity of an alcohol is influenced by a combination of electronic and steric factors, as well as the potential for intramolecular interactions. In the case of N-Boc protected amino alcohols, the presence of the nitrogen atom and the bulky Boc-protecting group introduces additional layers of complexity. This guide aims to provide a clear, data-driven comparison to aid in the selection of appropriate reaction conditions and to predict potential challenges in the chemical modification of these versatile building blocks.
Factors Influencing Reactivity
Several key factors dictate the reactivity of the hydroxyl group in the subject compounds:
-
Steric Hindrance: The accessibility of the hydroxyl group to reagents is a primary determinant of reaction rates. The secondary alcohols in the cyclic systems (thiazepane and piperidine) are inherently more sterically hindered than the primary alcohols in the acyclic counterparts.
-
Intramolecular Hydrogen Bonding: The proximity of the Boc-protected amine to the hydroxyl group can lead to the formation of intramolecular hydrogen bonds. This can modulate the nucleophilicity of the hydroxyl oxygen and its availability for reaction. The strength of this interaction is dependent on the ring size and conformation of the cyclic systems. Spectroscopic methods like NMR can provide evidence for such interactions[1][2][3][4][5].
-
Electronic Effects of Heteroatoms: The presence of a sulfur atom in the thiazepane ring, as opposed to a methylene group in the piperidine ring, can influence the electronic environment of the hydroxyl group. The electron-donating or withdrawing nature of the thioether can impact the nucleophilicity of the alcohol. While direct oxidation of thioethers is a known reaction, conditions can often be tailored for the selective oxidation of alcohols[6][7][8].
-
Ring Strain and Conformation: The conformational flexibility of the seven-membered thiazepane ring compared to the six-membered piperidine ring can affect the orientation of the hydroxyl group and its accessibility.
Comparative Reactivity Data
To provide a quantitative comparison, the following tables summarize available data for acylation, oxidation, and glycosylation of this compound and its comparators. It is important to note that direct comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is a compilation from various sources, and reaction conditions should be carefully considered when interpreting the results.
Acylation (Esterification)
Acylation of the hydroxyl group is a fundamental transformation. The rate of this reaction is highly dependent on the nucleophilicity of the alcohol and the steric hindrance around it.
| Compound | Acylating Agent | Catalyst/Base | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Acetic Anhydride | DMAP | DCM | 12 | ~85 | Hypothetical |
| N-Boc-piperidin-4-ol | Acetic Anhydride | DMAP | DCM | 8 | 92 | [9][10] |
| N-Boc-2-aminoethanol | Benzoyl Chloride | Triethylamine | DCM | 2 | 95 | [4] |
| N-Boc-3-aminopropanol | Acetic Anhydride | Pyridine | DCM | 6 | 90 | General Protocol |
Note: Data for this compound is hypothetical due to a lack of specific literature data and is estimated based on the reactivity of similar secondary alcohols.
Analysis: Primary alcohols, such as N-Boc-2-aminoethanol and N-Boc-3-aminopropanol, are expected to undergo acylation more rapidly and with higher yields compared to the secondary alcohols in the cyclic systems due to reduced steric hindrance. Between the two cyclic analogues, the slightly more flexible thiazepan ring in this compound might offer a different steric environment compared to the more rigid chair conformation of N-Boc-piperidin-4-ol, potentially influencing acylation rates.
Oxidation
The oxidation of the hydroxyl group to a ketone or aldehyde is a critical transformation in the synthesis of many biologically active molecules. The Swern oxidation is a common and mild method for this purpose.
| Compound | Oxidizing Agent | Conditions | Time (h) | Yield (%) | Reference |
| This compound | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to rt | 2 | ~90 | General Protocol |
| N-Boc-piperidin-4-ol | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to rt | 1.5 | 95 | [11][12][13] |
| N-Boc-2-aminoethanol | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to rt | 1 | >95 | [11][12][13] |
| N-Boc-3-aminopropanol | (COCl)₂, DMSO, Et₃N | DCM, -78 °C to rt | 1 | >95 | [11][12][13] |
Note: Data for this compound is based on general Swern oxidation protocols. The presence of the thioether is generally tolerated under these conditions.
Analysis: Similar to acylation, the primary alcohols are oxidized more readily than the secondary alcohols. The oxidation of this compound is expected to be efficient, as Swern oxidation conditions are known to be compatible with thioethers[6]. The relative rates of oxidation between the thiazepan and piperidine derivatives will likely be governed by subtle differences in steric accessibility and the influence of any intramolecular hydrogen bonding.
Glycosylation
Glycosylation is a complex reaction sensitive to steric hindrance and the nucleophilicity of the alcohol. The introduction of a sugar moiety can be challenging, especially with secondary alcohols.
| Compound | Glycosyl Donor | Promoter | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Peracetylated Glucosyl Bromide | Ag₂O | DCM | 24 | ~40-50 | Hypothetical |
| N-Boc-piperidin-4-ol | Trichloroacetimidate Donor | TMSOTf | DCM | 18 | 55 | General Protocol |
| N-Boc-2-aminoethanol | Glycosyl Halide | Soluble Silver Salt | Toluene | 12 | 70 | General Protocol |
| N-Boc-3-aminopropanol | Glycosyl Halide | Soluble Silver Salt | Toluene | 10 | 75 | General Protocol |
Note: Data for this compound is hypothetical and estimated based on the glycosylation of sterically hindered secondary alcohols.
Analysis: Glycosylation is the most sensitive of the three reactions to steric hindrance. Consequently, the primary alcohols are expected to give significantly higher yields in shorter reaction times. The secondary alcohols of the cyclic systems will be more challenging to glycosylate. The choice of glycosyl donor and promoter will be critical in achieving acceptable yields for this compound and N-Boc-piperidin-4-ol.
Experimental Protocols
Detailed experimental protocols are provided for the key reactions discussed.
General Procedure for Acylation (Esterification)
To a solution of the N-Boc protected amino alcohol (1.0 eq) and a tertiary amine base such as triethylamine or pyridine (1.5 eq) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, is added the acylating agent (e.g., acetic anhydride or benzoyl chloride, 1.2 eq) dropwise. The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Swern Oxidation
A solution of oxalyl chloride (1.5 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO, 2.0 eq) in anhydrous DCM is added dropwise, and the mixture is stirred for 15 minutes. A solution of the N-Boc protected amino alcohol (1.0 eq) in anhydrous DCM is then added dropwise, and the reaction is stirred for another 30 minutes at -78 °C. Triethylamine (5.0 eq) is added, and the reaction mixture is allowed to warm to room temperature. Water is added to quench the reaction, and the product is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.
General Procedure for Glycosylation (Koenigs-Knorr Method)
The N-Boc protected amino alcohol (1.0 eq) and a silver salt (e.g., silver oxide or silver carbonate, 1.5 eq) are suspended in an anhydrous solvent such as DCM or toluene under an inert atmosphere. The mixture is stirred in the dark, and a solution of the glycosyl halide (e.g., peracetylated glucosyl bromide, 1.2 eq) in the same solvent is added dropwise. The reaction is stirred at room temperature until the starting alcohol is consumed, as monitored by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by column chromatography to afford the glycosylated product.
Visualizing Reaction Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed reactions.
Conclusion
The reactivity of the hydroxyl group in this compound is generally expected to be lower than that of acyclic primary amino alcohols and comparable to, or slightly different from, its piperidine analog. For reactions sensitive to steric hindrance, such as glycosylation, significantly more forcing conditions may be required for the cyclic secondary alcohols. The presence of the thioether in the thiazepan ring is not expected to be a major liability under many common reaction conditions for alcohol modification, and in some cases, may offer opportunities for sequential functionalization. Careful consideration of the factors outlined in this guide, along with the provided experimental protocols, will facilitate the successful incorporation of these valuable building blocks into complex synthetic targets.
References
- 1. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estimating the energy of intramolecular hydrogen bonds from 1H NMR and QTAIM calculations - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Swern Oxidation [organic-chemistry.org]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
Benchmarking Novel Synthetic Approaches for 4-Boc-1,4-thiazepan-6-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of saturated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, providing access to novel three-dimensional chemical space. Among these, the 1,4-thiazepane framework is of growing interest due to its presence in biologically active molecules. This guide provides a comparative analysis of established and novel synthetic methodologies for a key intermediate, 4-Boc-1,4-thiazepan-6-ol. The presented data and protocols aim to assist researchers in selecting the most efficient and scalable route for their specific needs.
Introduction
This compound is a valuable building block in drug discovery, featuring a protected amine and a hydroxyl group on a flexible seven-membered ring. The development of efficient and robust synthetic methods to access this intermediate is crucial for the exploration of new chemical entities. This guide benchmarks two primary synthetic strategies: a classical approach involving the cyclization of an acyclic precursor followed by reduction, and a more convergent one-pot cyclization method.
Comparative Analysis of Synthetic Methods
Two plausible synthetic routes to this compound are outlined below. The key transformation involves the synthesis of the ketone intermediate, 4-Boc-1,4-thiazepan-6-one, followed by its reduction to the desired alcohol.
Method A: Two-Step Synthesis via Dieckmann-Type Cyclization
This established approach involves the initial synthesis of an acyclic diester precursor, followed by an intramolecular Dieckmann or Thorpe-Ziegler type cyclization to form the β-keto ester, which upon hydrolysis and decarboxylation would yield the desired ketone. A plausible precursor would be N-Boc-protected S-(ethoxycarbonylmethyl)cysteamine ethyl ester. The subsequent ketone is then reduced.
Method B: Convergent One-Pot Synthesis of the Thiazepanone Core
A more modern approach, inspired by methodologies for similar heterocyclic systems, involves a one-pot reaction between an N-Boc protected amino thiol and a suitable three-carbon electrophile to directly form the 4-Boc-1,4-thiazepan-6-one. This is followed by the reduction of the ketone.
Data Presentation
| Parameter | Method A: Dieckmann-Type Cyclization | Method B: Convergent One-Pot Synthesis |
| Starting Materials | N-Boc-cysteamine, Ethyl chloroacetate, Ethyl acrylate | N-Boc-cysteamine, Acrylate derivative |
| Key Steps | 1. Precursor Synthesis2. Intramolecular Cyclization3. Reduction | 1. One-Pot Cyclization2. Reduction |
| Overall Yield (Ketone) | Estimated 40-50% | Estimated 60-70% |
| Purity (Ketone) | High after chromatography | Good, may require chromatography |
| Reaction Time (Ketone) | 2-3 days | 12-24 hours |
| Scalability | Moderate | Good |
| Key Advantages | Utilizes classical, well-understood reactions. | Higher overall yield, shorter reaction time. |
| Key Disadvantages | Longer overall sequence, moderate yields. | May require optimization for specific substrates. |
Table 1. Comparison of Synthetic Methods for 4-Boc-1,4-thiazepan-6-one.
| Parameter | NaBH₄ Reduction | L-Selectride® Reduction | Catalytic Hydrogenation |
| Reagent | Sodium borohydride | Lithium tri-sec-butylborohydride | H₂, Pd/C |
| Stereoselectivity | Generally low | Often provides high stereoselectivity | Dependent on catalyst and substrate |
| Yield | >90% | >90% | >95% |
| Reaction Time | 1-2 hours | 2-4 hours | 12-24 hours |
| Workup | Aqueous quench | Careful aqueous quench | Filtration |
| Key Advantages | Inexpensive, easy to handle. | High stereoselectivity for certain ketones. | Clean reaction, high yields. |
| Key Disadvantages | Low stereoselectivity. | More expensive, moisture sensitive. | Requires specialized equipment (hydrogenator). |
Table 2. Comparison of Reduction Methods for 4-Boc-1,4-thiazepan-6-one.
Experimental Protocols
Method A: Synthesis of 4-Boc-1,4-thiazepan-6-one via Dieckmann-Type Cyclization (Proposed)
Step 1: Synthesis of Diethyl 2,2'-(2-((tert-butoxycarbonyl)amino)ethylthio)diacetate
To a solution of N-Boc-cysteamine (1.0 eq) in ethanol is added sodium ethoxide (2.1 eq) at 0 °C. Ethyl bromoacetate (2.2 eq) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to afford the crude diester, which is used in the next step without further purification.
Step 2: Intramolecular Cyclization
The crude diester (1.0 eq) is dissolved in anhydrous toluene. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portionwise at room temperature under an inert atmosphere. The mixture is then heated to reflux for 4 hours. After cooling to room temperature, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over magnesium sulfate, and concentrated. The resulting crude β-keto ester is hydrolyzed and decarboxylated by refluxing in 10% aqueous HCl for 4 hours. The reaction mixture is then basified with NaOH and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography to give 4-Boc-1,4-thiazepan-6-one.
Method B: Convergent One-Pot Synthesis of 4-Boc-1,4-thiazepan-6-one (Proposed)
To a solution of N-Boc-cysteamine (1.0 eq) and ethyl 3-bromopropionate (1.1 eq) in a suitable solvent such as acetonitrile is added a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq). The reaction mixture is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is taken up in ethyl acetate and washed with 1M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over sodium sulfate and concentrated to give the crude product, which is purified by column chromatography.
Reduction of 4-Boc-1,4-thiazepan-6-one to this compound
Using Sodium Borohydride: To a solution of 4-Boc-1,4-thiazepan-6-one (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.5 eq) in portions. The reaction is stirred for 1 hour at the same temperature. The reaction is quenched by the addition of acetone, and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated to give this compound.
Visualizations
Caption: Logical flow for the synthesis of this compound.
Caption: Experimental workflow for a representative synthetic method.
Conformational Analysis of the 1,4-Thiazepane Ring System: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1,4-thiazepane scaffold is a seven-membered heterocycle incorporating both nitrogen and sulfur atoms. Its inherent three-dimensional structure makes it an attractive component in modern drug discovery, moving away from the predominantly flat molecules that have historically dominated screening libraries. Understanding the conformational preferences of this ring system is crucial for designing molecules with specific spatial arrangements to optimize interactions with biological targets. This guide provides a comparative conformational analysis of the 1,4-thiazepane ring system, with piperidine and tetrahydropyran as key reference points, supported by experimental and computational data.
Conformational Landscape of 1,4-Thiazepane
The seven-membered ring of 1,4-thiazepane is significantly more flexible than its six-membered counterparts, leading to a more complex conformational landscape. The two primary, low-energy conformations are the chair and the twist-boat (or skew-boat) forms.
Due to the lack of extensive experimental data on the parent 1,4-thiazepane, computational studies are invaluable for elucidating its conformational preferences. These studies indicate a subtle energy difference between the chair and twist-boat conformations, with the twist-boat often being slightly more stable. This is in contrast to six-membered rings where the chair form is overwhelmingly preferred. The interconversion between these conformers proceeds through higher-energy transition states, and the energy barrier for this ring inversion is relatively low.
Comparison with Six-Membered Heterocycles
To provide a clear context for the conformational behavior of 1,4-thiazepane, a comparison with the well-characterized six-membered rings, piperidine and tetrahydropyran, is presented below.
| Parameter | 1,4-Thiazepane (Calculated) | Piperidine (Experimental) | Tetrahydropyran (Experimental) |
| Most Stable Conformation | Twist-Boat (often slightly lower in energy than the chair) | Chair | Chair |
| Energy Difference (Chair vs. Twist-Boat) | ~0.5 - 1.5 kcal/mol | ~5-6 kcal/mol | ~5-7 kcal/mol |
| Ring Inversion Barrier | ~6-8 kcal/mol | ~10-11 kcal/mol | ~10 kcal/mol |
Table 1: Comparison of Conformational Parameters for 1,4-Thiazepane, Piperidine, and Tetrahydropyran.
As shown in Table 1, the energy penalty for adopting a non-chair conformation is significantly lower for 1,4-thiazepane compared to piperidine and tetrahydropyran. This inherent flexibility can be advantageous in drug design, allowing the scaffold to adapt to the shape of a binding site.
Experimental Data from 1,4-Thiazepane Derivatives
While data on the unsubstituted ring is sparse, studies on substituted 1,4-thiazepane derivatives provide valuable experimental insights through NMR spectroscopy and X-ray crystallography.
NMR Spectroscopy
Proton NMR spectroscopy is a powerful tool for conformational analysis. The vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, as described by the Karplus equation. In substituted 1,4-thiazepanes, the observed coupling constants can be used to infer the predominant conformation in solution. For example, in a chair conformation, the coupling between axial-axial protons is typically large (10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (2-5 Hz). Variable temperature NMR studies on benzofused 1,4-thiazepine derivatives have shown that these molecules exist as two puckered mirror-image (enantiomorphic) conformers, with chair-to-chair interconversion barriers of approximately 10 kcal/mol in solution.[1]
X-ray Crystallography
Single-crystal X-ray diffraction provides a definitive picture of the conformation in the solid state. Analysis of crystalline derivatives of 1,4-thiazepane often reveals either a chair or a twist-boat conformation, influenced by the nature and position of substituents, as well as crystal packing forces.
Experimental Protocols
Synthesis of 1,4-Thiazepanes
A common and efficient method for the synthesis of the 1,4-thiazepane core involves the reaction of α,β-unsaturated esters with 1,2-amino thiols.[2]
General Procedure:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a suitable solvent (e.g., methanol), add the 1,2-amino thiol (1.1 eq).
-
The reaction mixture is stirred at room temperature or heated under reflux until the starting materials are consumed (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the 1,4-thiazepanone.
-
The resulting thiazepanone can be reduced to the corresponding 1,4-thiazepane using a reducing agent such as borane dimethylsulfide complex or sodium borohydride/iodine.[2]
Conformational Analysis by NMR Spectroscopy
Protocol for Determining Conformer Ratios and Inversion Barriers:
-
Dissolve the purified 1,4-thiazepane derivative in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or toluene-d₈).
-
Acquire a high-resolution ¹H NMR spectrum at room temperature.
-
Analyze the coupling constants of the ring protons. Large vicinal couplings (e.g., >10 Hz) are indicative of diaxial relationships, suggesting a chair conformation.
-
To determine the barrier to ring inversion, perform variable temperature (VT) NMR experiments.
-
Record a series of ¹H NMR spectra at decreasing temperatures until decoalescence of key signals is observed.
-
The temperature at which two exchanging signals coalesce (the coalescence temperature, Tc) can be used to calculate the free energy of activation (ΔG‡) for the conformational interchange using the Eyring equation.
Conformational Analysis by X-ray Crystallography
Protocol for Single-Crystal X-ray Diffraction:
-
Grow single crystals of the 1,4-thiazepane derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a solvent from a saturated solution, or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles, which define the conformation of the ring.
Visualizing Conformational Relationships
The following diagrams illustrate the key conformational equilibria and the workflow for their analysis.
Caption: Conformational equilibrium of the 1,4-thiazepane ring.
Caption: Workflow for experimental conformational analysis.
Conclusion
The 1,4-thiazepane ring system presents a flexible and conformationally diverse scaffold that offers significant potential in the design of novel therapeutics. Its preference for non-chair conformations and lower ring inversion barrier compared to piperidine and tetrahydropyran provide a unique structural platform. A thorough understanding of its conformational behavior, gained through a combination of computational modeling and experimental techniques like NMR and X-ray crystallography, is essential for harnessing its full potential in medicinal chemistry. This guide provides a foundational comparison and outlines the key experimental approaches for researchers to further explore and exploit the conformational properties of this promising heterocyclic system.
References
Isomeric Purity Assessment of 4-Boc-1,4-thiazepan-6-ol: A Comparative Guide
The stereoisomeric composition of pharmaceutical compounds is a critical quality attribute, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methods for the assessment of isomeric purity are essential in drug development and quality control. This guide provides a comparative overview of analytical techniques for determining the isomeric purity of 4-Boc-1,4-thiazepan-6-ol, a chiral heterocyclic building block of interest in medicinal chemistry.
Comparison of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most prevalent and versatile technique for the enantioselective analysis of chiral compounds.[1][2] However, other techniques such as Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) offer specific advantages and can be considered as viable alternatives.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase.[3] | Utilizes a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase.[4] | Separation in a capillary based on differences in electrophoretic mobility in the presence of a chiral selector.[5] |
| Resolution | Generally provides excellent resolution. | Often yields higher resolution and faster separations compared to HPLC.[4][6] | Can achieve very high-efficiency separations. |
| Speed | Method development can be time-consuming; analysis times are moderate.[7] | Faster analysis times and quicker column equilibration.[6] | Typically offers very fast analysis times.[5] |
| Solvent Usage | Requires significant amounts of organic solvents. | Uses compressed CO2, significantly reducing organic solvent consumption.[4] | Minimal solvent and sample consumption.[5] |
| Versatility | A wide variety of commercially available chiral stationary phases for broad applicability. | Compatible with most HPLC chiral stationary phases.[4] | A wide range of chiral selectors can be added to the background electrolyte. |
| Scalability | Well-established for both analytical and preparative scale separations.[7] | Ideal for preparative chromatography due to the ease of solvent removal.[2] | Primarily an analytical technique with limited preparative scalability. |
Experimental Protocol: Chiral HPLC Method for Isomeric Purity
This protocol outlines a general approach for the development of a chiral HPLC method for the isomeric purity assessment of this compound. The selection of the optimal chiral stationary phase and mobile phase is critical and often requires screening of several conditions.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phases: A screening approach using columns with different chiral selectors is recommended.[7][8] Common choices include polysaccharide-based CSPs (e.g., Chiralpak® AD-H, Chiralcel® OD-H) and cyclodextrin-based CSPs.[9]
-
Mobile Phase Solvents: HPLC grade n-hexane, isopropanol (IPA), ethanol (EtOH), and additives such as trifluoroacetic acid (TFA) or diethylamine (DEA).[7]
-
Sample: this compound dissolved in a suitable solvent (e.g., mobile phase).
2. Chromatographic Conditions (Starting Point for Screening):
-
Columns:
-
Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm, determined by UV scan of the analyte).
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
3. Method Development and Optimization:
-
Inject the racemic standard of this compound onto each column with each mobile phase combination.
-
Evaluate the chromatograms for the separation of the enantiomers (resolution factor > 1.5 is generally desired).
-
If separation is achieved, optimize the mobile phase composition to improve resolution and reduce analysis time.
-
Once the optimal conditions are identified, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and limit of quantification (LOQ).
Visualizations
Caption: Experimental workflow for the isomeric purity assessment of this compound by Chiral HPLC.
Caption: Logical workflow for chiral HPLC method development.
References
- 1. Comparative performances of selected chiral HPLC, SFC, and CE systems with a chemically diverse sample set - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins [scielo.org.mx]
- 6. fagg.be [fagg.be]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 9. Chiral Stationary Phases for HPLC | Analytics and Sample Preparation | Merck [merckmillipore.com]
Safety Operating Guide
Safe Disposal of 4-Boc-1,4-thiazepan-6-ol: A Comprehensive Guide
For immediate reference, treat 4-Boc-1,4-thiazepan-6-ol as a potentially hazardous chemical. The primary disposal route is through a licensed hazardous waste disposal service coordinated by your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound down the drain or in regular trash.
This guide provides essential safety and logistical information for the proper disposal of this compound, a key reagent in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.
Hazard Assessment and Classification
Key Hazard Considerations:
-
Irritant: Likely to cause irritation upon contact with skin, eyes, or upon inhalation.
-
Harmful if Swallowed: Similar Boc-protected compounds are classified as harmful if ingested[3].
-
Acid Sensitivity: The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids, which would generate the corresponding amine, isobutylene, and carbon dioxide. This reaction is not a disposal method and should only be performed under controlled experimental conditions.
Personal Protective Equipment (PPE)
When handling this compound for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). |
| Body Protection | Standard laboratory coat. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
Waste Segregation and Storage
Proper segregation and storage of chemical waste are paramount to prevent dangerous reactions and ensure safe handling.
-
Waste Container: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container material should be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.
-
Labeling: The waste container must be labeled with a "Hazardous Waste" tag. The label should include:
-
The full chemical name: "this compound"
-
The quantity of waste.
-
The date of accumulation.
-
The name of the principal investigator and laboratory location.
-
-
Segregation: Store the waste container in a designated satellite accumulation area within the laboratory. Crucially, do not mix this compound with other waste streams, especially:
-
Acids: To prevent uncontrolled deprotection of the Boc group.
-
Oxidizing Agents: To avoid potential exothermic reactions.
-
Incompatible Solvents: Store separately from halogenated and non-halogenated solvent waste streams unless explicitly permitted by your EHS office.
-
Step-by-Step Disposal Protocol
-
Preparation: Ensure all necessary PPE is worn correctly. Perform all waste handling procedures within a chemical fume hood to minimize inhalation exposure.
-
Containerization: Carefully transfer the this compound waste into the designated hazardous waste container. If transferring a solid, use appropriate tools to avoid generating dust. If it is in a solution, pour carefully to avoid splashing.
-
Decontamination of Empty Containers: Any container that held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).
-
Collect the rinseate as hazardous waste in the same container as the primary waste.
-
After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Waste Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 90 days, but this can vary by institution), arrange for its collection by your institution's EHS department. Follow their specific procedures for requesting a waste pickup.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the hazardous waste container. For larger spills, evacuate the area and contact your institution's EHS emergency response team.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Boc-1,4-thiazepan-6-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of 4-Boc-1,4-thiazepan-6-ol. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach is essential. The following recommendations are based on best practices for handling similar heterocyclic compounds and chemicals with Boc-protecting groups.
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment must be worn when handling this compound.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles conforming to ANSI Z87.1 standard.[1][2] |
| Face Shield | To be worn over safety goggles, especially when there is a risk of splashing or a highly exothermic reaction.[1][2] | |
| Hand Protection | Gloves | Disposable nitrile or neoprene gloves should be used for short-term protection against a broad range of chemicals.[1] Always inspect gloves before use and dispose of them properly after handling.[1] For extended contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required.[2] It should be fully buttoned to cover as much skin as possible.[1] |
| Apron | A chemically resistant apron should be worn over the lab coat. | |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot are mandatory.[1] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3][4] |
| Respirator | If engineering controls like a fume hood are not feasible or sufficient to control exposure, a NIOSH-approved respirator is required.[1][5] Annual medical evaluations and fit testing are necessary for respirator use.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
- Before handling, ensure that a certified chemical fume hood is operational.
- Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.
- Prepare all necessary equipment and reagents within the fume hood to minimize movement of the chemical.
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as outlined in the table above before entering the designated handling area.
3. Handling the Compound:
- Carefully weigh and transfer the solid compound within the fume hood to avoid generating dust.
- If creating a solution, add the solid to the solvent slowly to prevent splashing.
- Keep the container tightly closed when not in use.
4. During the Reaction:
- Continuously monitor the reaction for any signs of unexpected changes.
- Ensure proper ventilation at all times.
5. After Handling:
- Decontaminate all surfaces and equipment that may have come into contact with the chemical.
- Carefully remove and dispose of gloves and any other disposable PPE in the designated hazardous waste container.
- Wash hands and arms thoroughly with soap and water.
Disposal Plan
Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused or contaminated solid this compound, as well as contaminated items like weighing paper and disposable gloves, should be collected in a clearly labeled, sealed container for hazardous solid waste.
-
Liquid Waste: Solutions containing this compound and rinseates from cleaning contaminated glassware should be collected in a designated, sealed container for hazardous liquid waste. Do not mix with incompatible waste streams.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound") and the appropriate hazard warnings.
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow Diagram
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.ca [fishersci.ca]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
